molecular formula C9H6F4O2 B1302116 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid CAS No. 239135-52-5

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

Cat. No.: B1302116
CAS No.: 239135-52-5
M. Wt: 222.14 g/mol
InChI Key: GWWZRGDMAFXULO-UHFFFAOYSA-N
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Description

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid is a useful research compound. Its molecular formula is C9H6F4O2 and its molecular weight is 222.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRGDMAFXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372166
Record name 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-52-5
Record name 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-52-5
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Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical and biological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of the known properties, proposed synthesis, and potential areas of investigation for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 239135-52-5[1]
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 112-115 °C[1]
Boiling Point 241.4 ± 35.0 °C (predicted)[1]
Density 1.436 ± 0.06 g/cm³ (predicted)[1]
pKa 3.88 ± 0.10 (predicted)[1]
InChI Key GWWZRGDMAFXULO-UHFFFAOYSA-N[1]
SMILES O=C(O)CC1=CC(F)=CC=C1C(F)(F)F[1]

Spectroscopic Data

  • ¹H NMR: Expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain.

  • ¹³C NMR: Expected to show signals for the aromatic carbons, the carboxylic acid carbon, the methylene carbon, and the trifluoromethyl carbon.

  • ¹⁹F NMR: Expected to show signals for the fluorine atom and the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of substituted phenylacetic acids, a plausible multi-step synthesis is proposed below. This protocol is adapted from procedures described for structurally similar compounds.

Step 1: Friedel-Crafts Acylation of 4-Fluoro-1-(trifluoromethyl)benzene

  • To a stirred solution of 4-fluoro-1-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride.

  • Slowly add acetyl chloride to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction

  • Mix the ketone from Step 1 with sulfur and morpholine.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide.

  • Heat the mixture to reflux to hydrolyze the resulting thiomorpholide.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

Step 3: Purification

  • Collect the crude product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

G cluster_synthesis Proposed Synthesis Workflow Start 4-Fluoro-1-(trifluoromethyl)benzene Step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl3) Start->Step1 Intermediate1 1-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one Step1->Intermediate1 Step2 Willgerodt-Kindler Reaction (Sulfur, Morpholine, then NaOH hydrolysis) Intermediate1->Step2 Intermediate2 Crude this compound Step2->Intermediate2 Step3 Purification (Recrystallization) Intermediate2->Step3 End Pure this compound Step3->End

Caption: Proposed multi-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the mechanism of action of this compound. The biological effects of fluorinated compounds can be diverse and are highly dependent on the overall molecular structure.

Given its structure as a substituted phenylacetic acid, potential areas of biological investigation could include:

  • Anti-inflammatory activity: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.

  • Enzyme inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes.

  • Ion channel modulation: Aromatic compounds can modulate the activity of various ion channels.

Further research is required to elucidate the biological profile of this compound. A general workflow for the initial biological screening of this compound is proposed below.

G cluster_screening General Biological Screening Workflow Compound This compound Cell_based Cell-based Assays (e.g., cytotoxicity, proliferation) Compound->Cell_based Target_based Target-based Assays (e.g., enzyme inhibition, receptor binding) Compound->Target_based Phenotypic Phenotypic Screening (e.g., anti-inflammatory, antimicrobial) Compound->Phenotypic Hit_ID Hit Identification Cell_based->Hit_ID Target_based->Hit_ID Phenotypic->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: A general workflow for the biological screening of a novel chemical entity.

Safety and Handling

Based on available safety data sheets for this compound, this compound should be handled with care. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized its known physicochemical properties and proposed a plausible synthetic route. A significant gap in knowledge exists regarding its biological activity and mechanism of action, representing an opportunity for future research. The provided frameworks for synthesis and biological screening can serve as a starting point for researchers interested in exploring the potential of this and structurally related compounds.

References

physicochemical characteristics of CAS 239135-52-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of CAS 239135-52-5 (GSK1070916)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated experimental methodologies for CAS 239135-52-5, a compound identified as GSK1070916.[1][2] This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant tool for research in oncology and cell biology.[2][3][4]

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the azaindole class.[1] A summary of its key physicochemical characteristics is presented below.

PropertyValueSource
IUPAC Name 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylureaPubChem[5]
CAS Number 239135-52-5 (942918-07-2)MedKoo[6]
Molecular Formula C₃₀H₃₃N₇OPubChem[5]
Molecular Weight 507.63 g/mol Selleck Chemicals, PubChem[3][5]
Appearance SolidMedKoo[6]
Solubility Soluble in DMSO; not soluble in water.[6] Formulations for in vivo use have been developed.[7]MedKoo, InvivoChem[6][7]
Hydrogen Bond Acceptors 6IUPHAR/BPS[8]
Hydrogen Bond Donors 2IUPHAR/BPS[8]
Rotatable Bond Count 7IUPHAR/BPS[8]
SMILES CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)CPubChem[5]
InChIKey QTBWCSQGBMPECM-UHFFFAOYSA-NPubChem[5]

Note: Some CAS databases list 942918-07-2 for GSK1070916.

Biological Activity and Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] It exhibits high selectivity for these kinases over the closely related Aurora A kinase.[2][3] Inhibition of Aurora B and C is time-dependent, with an extremely slow dissociation rate, contributing to its potent cellular activity.[2][3][4]

The primary mechanism of action involves the disruption of critical mitotic processes regulated by the Aurora B/C-containing chromosomal passenger complex (CPC).[9] This leads to defects in chromosome alignment and segregation, failure of cytokinesis, and subsequent endoreduplication, resulting in polyploidy.[10] Ultimately, this aberrant cell division process triggers apoptosis in proliferating tumor cells.[10] A key pharmacodynamic marker of GSK1070916 activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10]

Mechanism of Action of GSK1070916 GSK1070916 GSK1070916 (CAS 239135-52-5) AuroraBC Aurora B / C Kinases (Chromosomal Passenger Complex) GSK1070916->AuroraBC Inhibits HistoneH3 Histone H3 Phosphorylation (Ser10) AuroraBC->HistoneH3 Promotes Spindle Spindle Assembly Checkpoint & Chromosome Alignment AuroraBC->Spindle Regulates Cytokinesis Cytokinesis AuroraBC->Cytokinesis Regulates Polyploidy Polyploidy / Endoreduplication Spindle->Polyploidy Failure leads to Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Logical flow of GSK1070916's mechanism of action.
Quantitative Biological Data

The biological activity of GSK1070916 has been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Target Parameter Value Notes
Aurora B-INCENP Ki* 0.38 ± 0.29 nM Time-dependent inhibition[2]
IC₅₀ 3.5 nM [3]
Dissociation Half-life >480 min [2][3]
Aurora C-INCENP Ki* 1.5 ± 0.4 nM Time-dependent inhibition[2][4]
IC₅₀ 6.5 nM [3]
Dissociation Half-life 270 ± 28 min [4]
Aurora A-TPX2 Ki 490 ± 60 nM >250-fold selectivity vs. Aurora B[2]

| | IC₅₀ | 1100 nM |[4] |

Table 2: Cellular Activity

Assay Cell Line Parameter Value
Antiproliferative Activity A549 (Lung Cancer) EC₅₀ 7 nM[2][3]
>100 Cell Lines EC₅₀ Median of 8 nM[3]

| Histone H3 (Ser10) Phosphorylation | Various Tumor Lines | EC₅₀ | 8 - 118 nM[7] |

Signaling Pathway

Aurora B and C kinases are integral components of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC acts as a master regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis. GSK1070916's targeted inhibition of the kinase activity of this complex disrupts these downstream signaling events.

Aurora B/C Signaling Pathway and GSK1070916 Inhibition cluster_mitosis Mitosis cluster_downstream Downstream Events cluster_outcome Cellular Outcome CPC Chromosomal Passenger Complex (Aurora B/C, INCENP, Survivin, Borealin) H3 Histone H3 (on Chromatin) CPC->H3 Phosphorylates Kinetochore Kinetochore-Microtubule Attachment Correction CPC->Kinetochore CytokinesisNode Cytokinesis (Cleavage Furrow Formation) CPC->CytokinesisNode GSK GSK1070916 GSK->CPC Inhibits ATP Binding Aberration Aberrant Mitosis (Polyploidy, Apoptosis) GSK->Aberration Leads to pH3 Phospho-Histone H3 (Ser10) (Chromosome Condensation) H3->pH3 SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Segregation Proper Chromosome Segregation SAC->Segregation Division Successful Cell Division CytokinesisNode->Division

Caption: The role of Aurora B/C in mitosis and its inhibition by GSK1070916.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are summarized protocols for key assays used to characterize GSK1070916.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the direct ability of GSK1070916 to inhibit the enzymatic activity of purified Aurora kinases.

Protocol:

  • Enzyme Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP are used.

  • Pre-incubation: To account for time-dependent inhibition, incubate the kinase complexes with various concentrations of GSK1070916 for 30 minutes at room temperature.[3]

  • Reaction Initiation: Start the kinase reaction by adding a substrate mixture containing a specific peptide substrate (e.g., 5FAM-PKAtide) and ATP (e.g., 1.5 µM ATP with [γ-³³P] ATP for radiolabeling assays).[3]

  • Assay Conditions: Maintain final assay conditions with appropriate buffers (e.g., 50 mM HEPES, pH 7.2), cofactors (e.g., 6 mM MgCl₂), and detergents (e.g., 0.01% Tween-20).[3]

  • Incubation: Allow the reaction to proceed for 90-120 minutes at room temperature.[3]

  • Detection: Quantify substrate phosphorylation. This can be done using various methods, such as:

    • IMAP™ Assay: Fluorescence polarization-based detection of phosphorylated peptides.[3]

    • LEADseeker™ Assay: A radiolabel-based proximity assay.[3]

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Histone H3 (Ser10) Assay

This immunoassay quantifies the level of Aurora B activity in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.

Workflow for Cellular Phospho-Histone H3 (pHH3) Assay start Start step1 1. Plate cells in 96-well plates start->step1 step2 2. Treat with serial dilutions of GSK1070916 (2h) step1->step2 step3 3. Lyse cells step2->step3 step4 4. Transfer lysate to pan-Histone Ab-coated plates (O/N at 4°C) step3->step4 step5 5. Wash, then add primary Ab (anti-pHH3-Ser10) step4->step5 step6 6. Wash, then add secondary Ab (HRP-conjugated) step5->step6 step7 7. Add chemiluminescent substrate step6->step7 step8 8. Read plate on luminometer step7->step8 end End: Calculate EC50 step8->end

Caption: Experimental workflow for the pHH3-Ser10 cellular assay.

Protocol:

  • Cell Plating: Plate tumor cells in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat cells with serial dilutions of GSK1070916 or a vehicle control (DMSO) and incubate for 2 hours at 37°C.[1]

  • Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-histone capture antibody. Incubate overnight at 4°C.[1]

  • Primary Antibody Incubation: Wash the plates and add a primary antibody specific for phospho-Histone H3 (Ser10). Incubate for 5 hours at room temperature.[1]

  • Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[1]

  • Detection: Wash the plates and add a chemiluminescent HRP substrate.[1]

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot as a percentage of inhibition to determine the EC₅₀ value.[1]

Cellular Proliferation Assay

This assay determines the effect of GSK1070916 on the growth and viability of cancer cell lines over several days.

Protocol:

  • Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.[1]

  • Compound Addition: Treat the cells with a range of concentrations of GSK1070916.[1]

  • Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO₂ incubator.[1]

  • Viability Measurement: Assess cell proliferation using a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]

  • Data Analysis: Calculate the concentration of GSK1070916 that causes a 50% reduction in cell growth (EC₅₀) relative to untreated controls.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of GSK1070916 in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, HL-60) into immunocompromised mice (e.g., nude or SCID mice).[10][11]

  • Tumor Growth: Allow tumors to establish and reach a predetermined size.

  • Treatment Administration: Administer GSK1070916 or a vehicle control to the mice. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[1][2]

  • Dosing Schedule: A typical schedule involves daily administration for 5 consecutive days, followed by a 2-day break, repeated for several cycles. Doses can range from 25 to 100 mg/kg.[1]

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[11]

    • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.[11]

    • Pharmacodynamics: At specified time points, tumor and blood samples can be collected to measure drug concentration and the level of pHH3-Ser10 inhibition.[1][12]

  • Efficacy Endpoint: The study concludes when tumors in the control group reach a specified size or after a set number of treatment cycles. Antitumor activity is assessed by comparing the tumor growth between treated and control groups.[10]

References

A Technical Guide to the Structure Elucidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical techniques required for the comprehensive structure elucidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. Due to the limited availability of public domain spectral data for this specific isomer, this document provides a detailed framework of the expected analytical results and interpretation based on first principles of chemical analysis and spectroscopy. It serves as a procedural guide for researchers undertaking the synthesis and characterization of this and related fluorinated phenylacetic acid derivatives. This guide includes hypothesized quantitative data, detailed experimental protocols, and logical workflows for structural confirmation.

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide provides a systematic approach to elucidating and confirming the structure of this specific isomer.

Chemical Identity
ParameterValueReference
Chemical Name This compound
CAS Number 239135-52-5[1][2]
Molecular Formula C₉H₆F₄O₂[2][3]
Molecular Weight 222.14 g/mol [2][3]
Chemical Structure

Proposed Synthesis

Hypothetical Experimental Protocol: Synthesis
  • Starting Material: 4-Fluoro-1-(trifluoromethyl)-2-methylbenzene.

  • Bromination: The methyl group of the starting material is brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This would yield 2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene.

  • Cyanation: The benzylic bromide is then converted to the corresponding nitrile by reaction with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This step yields 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile.

  • Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid. Refluxing with aqueous hydrochloric acid or sodium hydroxide solution, followed by acidic workup, would yield the desired this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques. The following workflow outlines the logical process of data acquisition and interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Proposed Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms_interp Molecular Ion Peak & Fragmentation ms->ms_interp ir_interp Functional Group Identification ir->ir_interp nmr_interp Connectivity & Isomer Confirmation nmr->nmr_interp final_structure Structure Confirmed ms_interp->final_structure ir_interp->final_structure nmr_interp->final_structure

A logical workflow for the synthesis, purification, and structural elucidation of the target molecule.

Spectroscopic Data (Hypothesized) and Interpretation

The following sections detail the expected spectroscopic data for this compound.

Mass Spectrometry (MS)
  • Expected Molecular Ion ([M]⁺): m/z = 222.03

  • Interpretation: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₆F₄O₂. The fragmentation pattern would likely show the loss of the carboxyl group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupExpected Appearance
3300-2500O-H (Carboxylic Acid)Broad
1710-1680C=O (Carboxylic Acid)Strong, Sharp
1300-1200C-O (Carboxylic Acid)Medium
1250-1000C-F (Aromatic & CF₃)Strong, Multiple Bands
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the specific substitution pattern of the isomers.

  • Expected Signals:

    • A singlet for the methylene protons (-CH₂-) of the acetic acid group.

    • Three signals in the aromatic region corresponding to the three protons on the phenyl ring.

    • A broad singlet for the acidic proton (-COOH), which may be exchangeable with D₂O.

  • Key for Isomer Differentiation: The coupling patterns and chemical shifts of the aromatic protons are critical. For the 5-fluoro isomer, one would expect to see coupling between the aromatic protons and the fluorine atom.

  • Expected Signals:

    • A signal for the carbonyl carbon (-COOH).

    • A signal for the methylene carbon (-CH₂-).

    • Six distinct signals for the aromatic carbons, four of which will show coupling to fluorine. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

  • Expected Signals:

    • A singlet for the trifluoromethyl group (-CF₃).

    • A multiplet for the single fluorine atom on the aromatic ring, with coupling to the neighboring aromatic protons.

  • Significance: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups.

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, related fluorinated phenylacetic acid derivatives have been investigated for various therapeutic applications. For instance, some fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule 5-Fluoro-2-(trifluoromethyl) phenylacetic acid (Hypothesized Inhibitor) Molecule->COX2

Hypothesized inhibitory action on the COX-2 signaling pathway.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. While public data for this specific molecule is scarce, this guide provides a robust framework for its synthesis and characterization. The combined interpretation of MS, IR, and multi-nuclear NMR data is essential for unambiguous confirmation of its chemical structure, distinguishing it from other isomers. Further research into the biological activities of this compound is warranted, given the pharmacological potential of this class of molecules.

References

Spectroscopic and Analytical Profile of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS No. 239135-52-5). While specific experimental spectroscopic data for this compound is not widely available in public databases, this document outlines the expected physicochemical properties and provides detailed, representative experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, material science, and drug development, offering standardized procedures for the rigorous characterization of this and similar fluorinated aromatic compounds.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in various chemical and pharmaceutical research domains. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, necessitates a multi-technique approach for unambiguous characterization. This guide details the standard spectroscopic methods employed for the structural elucidation and purity assessment of such compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 239135-52-5
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Appearance Solid
Melting Point 112-115 °C
Boiling Point 241.4 °C at 760 mmHg (Predicted)
InChI 1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
SMILES O=C(O)Cc1cc(F)ccc1C(F)(F)F

Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like this compound typically follows a logical workflow to ensure comprehensive analysis. The following diagram illustrates this general process.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Studies cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir Initial functional group analysis nmr NMR Spectroscopy purification->nmr Detailed structural information ms Mass Spectrometry purification->ms Molecular weight and formula confirmation data_integration Integrate Spectroscopic Data ftir->data_integration h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr f19_nmr ¹⁹F NMR nmr->f19_nmr ms->data_integration h1_nmr->data_integration c13_nmr->data_integration f19_nmr->data_integration structure_elucidation Structure Elucidation data_integration->structure_elucidation purity_assessment Purity Assessment data_integration->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a fluorinated aromatic carboxylic acid derivative. The presence of fluorine and a trifluoromethyl group significantly influences the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its NMR spectra. Understanding these spectra is crucial for structural elucidation, purity assessment, and analysis of its interactions in various chemical and biological systems.

Experimental Protocols

The NMR spectra were recorded on a high-resolution spectrometer. The experimental conditions are detailed below.

Instrumentation:

  • ¹H NMR: 600 MHz Spectrometer

  • ¹³C NMR: 151 MHz Spectrometer

Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Standard pulse programs were used for acquiring both ¹H and ¹³C NMR spectra.

NMR Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
13.23s-1H-COOH
11.92d4.81HAromatic CH
8.08d6.71HAromatic CH
4.36s-2H-CH₂-

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data[1]
Chemical Shift (δ) ppm
169.28
157.54
149.66
138.55
130.64
48.63

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the key nuclei giving rise to the NMR signals. This visual representation helps in correlating the chemical structure with the observed spectral data.

Caption: Molecular structure and NMR-active nuclei relationships.

Interpretation of Spectra

  • ¹H NMR Spectrum: The spectrum shows four distinct signals. The downfield singlet at 13.23 ppm is characteristic of a carboxylic acid proton. The two doublets at 11.92 and 8.08 ppm correspond to the aromatic protons, with their splitting patterns arising from coupling to each other and to the fluorine atom. The singlet at 4.36 ppm is assigned to the methylene (-CH₂-) protons adjacent to the aromatic ring and the carboxylic acid group.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum displays six signals, corresponding to the different carbon environments in the molecule. The signal at 169.28 ppm is typical for a carboxylic acid carbon. The remaining signals in the aromatic region (157.54 - 130.64 ppm) are assigned to the carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing fluoro and trifluoromethyl substituents. The upfield signal at 48.63 ppm corresponds to the methylene carbon. Further analysis, including 2D NMR techniques, would be required for unambiguous assignment of each aromatic carbon.

This guide provides foundational NMR data and interpretation for this compound, which is essential for its application in research and development.

Mass Spectrometry Analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. The guide details sample preparation, liquid chromatography-mass spectrometry (LC-MS) methodology, and expected fragmentation patterns. It is intended to serve as a practical resource for researchers and professionals involved in the qualitative and quantitative analysis of this and structurally related fluorinated aromatic compounds.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique chemical properties that can influence its biological activity and metabolic fate. Accurate and sensitive analytical methods are therefore essential for its detection and quantification in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1][2]
Monoisotopic Mass 222.03039208 Da[2]
CAS Number 239135-52-5[3][4][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring robust and reproducible LC-MS analysis. For plasma or tissue samples, protein precipitation is a common first step. Solid-phase extraction (SPE) can be employed for further cleanup and concentration of the analyte.

3.1.1. Protein Precipitation (for biological matrices)

  • To 100 µL of plasma or tissue homogenate, add 300 µL of a cold protein crash solvent such as acetonitrile or methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection or further purification by SPE.

3.1.2. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a suitable mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte of interest with 1 mL of a suitable elution solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following are representative LC-MS parameters for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Table 2: Representative LC-MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification; Full Scan for qualitative analysis
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Mass Spectral Analysis and Fragmentation

In negative ion mode ESI, this compound will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 221.0. Collision-induced dissociation (CID) of this precursor ion is expected to result in characteristic fragment ions. Aromatic carboxylic acids typically undergo fragmentation with the loss of a hydroxyl group (M-OH) or the entire carboxylic acid group (M-CO2H). For fluorinated compounds, the loss of CO₂ is a common fragmentation pathway for carboxylates.[6]

Based on general fragmentation principles for aromatic carboxylic acids and fluorinated compounds, a plausible fragmentation pathway is proposed below.[7][8] The primary fragmentation is the neutral loss of carbon dioxide (CO₂), a common fragmentation pathway for deprotonated carboxylic acids.

fragmentation_pathway parent [M-H]⁻ m/z 221.0 fragment1 [M-H-CO₂]⁻ m/z 177.0 parent->fragment1 - CO₂ fragment2 [M-H-CO₂-HF]⁻ m/z 157.0 fragment1->fragment2 - HF

Caption: Proposed fragmentation pathway for this compound.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed. This involves monitoring specific transitions from the precursor ion to one or more product ions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Table 3: Example MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound221.0177.015
This compound221.0157.025
Internal Standard (e.g., ¹³C₆-labeled)227.0183.015

Note: Collision energies are instrument-dependent and require optimization.

A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample protein_precipitation Protein Precipitation sample->protein_precipitation spe Solid-Phase Extraction protein_precipitation->spe lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to the mass spectrometry analysis of this compound. The provided protocols for sample preparation and LC-MS/MS, along with the proposed fragmentation pathway, offer a solid foundation for the development of robust and reliable analytical methods. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for the accurate quantification of this and other fluorinated compounds in complex matrices, supporting research and development in the pharmaceutical and related industries.

References

Electronic and steric effects of trifluoromethyl group in phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic and Steric Effects of the Trifluoromethyl Group in Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of properties—including high electronegativity, metabolic stability, and significant lipophilicity—makes it a valuable substituent for modulating the characteristics of organic molecules.[1][2] When incorporated into the phenylacetic acid scaffold, a key structure in many biologically active compounds, the CF₃ group exerts profound electronic and steric effects that significantly influence acidity, reactivity, and potential intermolecular interactions.[3]

This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in the strategic application of trifluoromethyl-substituted phenylacetic acids.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[4][5] This is a consequence of the high electronegativity of the three fluorine atoms.

Influence on Acidity (pKa)

The primary electronic effect of the CF₃ group on phenylacetic acid is the potentiation of its acidity. By inductively withdrawing electron density from the phenyl ring, the CF₃ group stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, shifting the equilibrium towards dissociation and resulting in a lower pKa value (stronger acid).

The position of the CF₃ group on the phenyl ring dictates the magnitude of this effect. The effect is most pronounced at the meta and para positions.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a linear free-energy relationship to quantify the electronic influence of substituents on the reactivity of aromatic compounds.[6][7]

log(K/K₀) = σρ or pKₐ(H) - pKₐ(X) = σρ

Where:

  • K and K₀ are the acid dissociation constants for the substituted and unsubstituted acid, respectively.

  • σ (Sigma) is the substituent constant, which depends on the nature and position of the substituent (e.g., CF₃). A positive σ value indicates an electron-withdrawing group.

  • ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[8]

The CF₃ group has positive σ values, reflecting its electron-withdrawing nature. Hyperconjugation contributes to the slightly greater electron-withdrawing power when it is in the para-position.[9]

Steric Effects of the Trifluoromethyl Group

While electronic effects are often paramount, the steric profile of the CF₃ group is also a critical consideration in molecular design. The CF₃ group is significantly bulkier than a hydrogen or fluorine atom and is often compared to an isopropyl group in terms of steric demand.[1]

  • Ortho Position: When placed at the ortho position relative to the acetic acid side chain, the CF₃ group introduces significant steric hindrance. This can restrict the rotation of the side chain, influence the overall conformation of the molecule, and sterically shield the carboxylic acid group, potentially affecting its reactivity and interactions with biological targets.

  • Meta and Para Positions: In the meta and para positions, the direct steric impact on the side chain is minimal. However, the group's size can still influence crystal packing and intermolecular interactions in solid-state or receptor-binding scenarios.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for trifluoromethyl-substituted phenylacetic acids and related compounds.

Table 1: Physicochemical Properties of Substituted Phenylacetic and Benzoic Acids

Compound Substituent Position pKa Hammett Constant (σ)
Phenylacetic Acid Unsubstituted ~4.31 N/A
3-(Trifluoromethyl)phenylacetic acid meta Value not found σ_m = 0.43[9]
4-(Trifluoromethyl)phenylacetic acid para Value not found σ_p = 0.54[9]
Benzoic Acid Unsubstituted 4.21[11] N/A
3-(Trifluoromethyl)benzoic acid meta 3.87[11] 0.43[9]
4-(Trifluoromethyl)benzoic acid para 3.71[11] 0.54[9]

Table 2: Selected ¹H NMR Spectral Data (in DMSO-d₆)

Compound Position of CF₃ Chemical Shift (δ) of -CH₂- Protons (ppm)
2-(Trifluoromethyl)phenylacetic acid ortho ~3.8 (variable)
3-(Trifluoromethyl)phenylacetic acid meta 3.742[12]
4-(Trifluoromethyl)phenylacetic acid para ~3.7 (variable)

Note: Chemical shifts can vary based on solvent and concentration. The data shows the general region for the methylene protons.[12][13][14]

Visualizations of Concepts and Workflows

Diagram of Electronic Effects

electronic_effects sub CF₃ Group on Phenyl Ring ewg Strong Inductive Electron Withdrawal (-I) sub->ewg stabilize Stabilization of Carboxylate Anion ewg->stabilize acidity Increased Acidity (Lower pKa) stabilize->acidity

Caption: Logical flow of the electronic effect of the CF₃ group on acidity.

Diagram of Steric Hindrance

steric_effects cluster_ortho Ortho-Substituted cluster_para Para-Substituted ortho_ring Phenyl Ring ortho_ch2 CH₂COOH ortho_ring->ortho_ch2 ortho_cf3 CF₃ ortho_ring->ortho_cf3 hindrance Steric Hindrance (Restricted Rotation) para_ring Phenyl Ring para_ch2 CH₂COOH para_ring->para_ch2 para_cf3 CF₃ para_ring->para_cf3 freedom Minimal Hindrance (Free Rotation)

Caption: Comparison of steric hindrance between ortho and para isomers.

Experimental Workflow Diagram

workflow start Start: Substituted Benzyl Cyanide hydrolysis Acid-Catalyzed Hydrolysis (e.g., H₂SO₄, H₂O, Reflux) start->hydrolysis workup Work-up & Isolation (Precipitation, Filtration) hydrolysis->workup purify Purification (Recrystallization) workup->purify product Final Product: Substituted Phenylacetic Acid purify->product analysis Characterization product->analysis nmr NMR Spectroscopy analysis->nmr pka pKa Determination (Potentiometric Titration) analysis->pka xray X-ray Crystallography (Steric Analysis) analysis->xray

Caption: General workflow for synthesis and analysis of phenylacetic acids.

Experimental Protocols

Protocol: Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis

This protocol is a generalized procedure for the acid-catalyzed hydrolysis of a benzyl cyanide to the corresponding phenylacetic acid, a common route for preparing these compounds.[15][16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add concentrated sulfuric acid (e.g., 3.0 eq) to water (e.g., 5.0 eq).

  • Addition of Reactant: To the cooled acid solution, add the appropriately substituted benzyl cyanide (1.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture slightly and carefully pour it into a beaker containing cold water or ice. This will cause the phenylacetic acid product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture). Dry the purified crystals under vacuum.

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of an acid dissociation constant (pKa) using a standard potentiometric titration method.[8][17]

  • Preparation of Analyte: Accurately weigh a sample of the synthesized phenylacetic acid derivative and dissolve it in a suitable solvent mixture (e.g., 70:30 ethanol-water) to a known concentration (e.g., 0.05 M).

  • Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.05 M sodium hydroxide (NaOH), in the same solvent system.

  • Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Data Collection: Record the initial pH of the acid solution. Begin titrating by adding the NaOH solution in small, precise increments (e.g., 0.1-0.25 mL). After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the sigmoid curve.[17]

Conclusion

The trifluoromethyl group is a powerful tool for modifying phenylacetic acids. Its strong electron-withdrawing nature reliably increases the acidity of the carboxylic acid moiety, a change that can be quantified using the Hammett relationship. Simultaneously, its steric bulk, particularly in the ortho position, can impose important conformational constraints. For researchers in drug discovery and materials science, a thorough understanding of these dual electronic and steric effects is essential for the rational design of molecules with tailored physicochemical properties, improved pharmacokinetic profiles, and enhanced biological activity.[1][18]

References

A Technical Guide to the Reactivity and Acidity of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorination is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of parent molecules. This technical guide provides an in-depth analysis of the impact of fluorine substitution on the acidity and reactivity of the phenylacetic acid scaffold, a common motif in pharmacologically active compounds. We will explore the underlying electronic principles, present quantitative data on acidity (pKa), and detail the effects on common synthetic transformations. This guide also includes standardized experimental protocols for the determination of acidity and reaction kinetics, alongside graphical models to illustrate key concepts and workflows.

Introduction: The Fluorine Factor

Phenylacetic acid (PAA) and its derivatives are versatile building blocks in organic synthesis and are present in numerous pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine atoms onto the phenyl ring dramatically modulates the molecule's properties, including its lipophilicity, metabolic stability, and, critically, its electronic character. Understanding these electronic changes is paramount for predicting and controlling the molecule's behavior in both chemical reactions and biological systems.

The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which is key to its influence on acidity and reactivity. This guide will dissect these effects, providing a quantitative and practical framework for professionals in drug discovery and chemical development.

Acidity of Fluorinated Phenylacetic Acids

The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of fluorine to the phenyl ring of PAA generally increases its acidity by stabilizing the resulting carboxylate anion. This stabilization arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-pulling effect through the sigma bonds of the molecule. This effect delocalizes the negative charge of the carboxylate anion, making it more stable and thus increasing the acidity of the parent acid. The inductive effect is distance-dependent, weakening as the fluorine atom moves further from the carboxylic acid group.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This electron-donating effect pushes electron density towards the carboxyl group, which destabilizes the carboxylate anion and decreases acidity.

For fluorine, the inductive effect (-I) is significantly stronger than its resonance effect (+R). Consequently, fluorination almost always leads to an increase in the acidity of phenylacetic acid. The position of the fluorine atom, however, determines the net outcome of these competing effects.

The trend in acidity for monofluorinated isomers is: ortho > meta > para > unsubstituted .

  • Ortho-Fluorophenylacetic Acid: The fluorine atom is closest to the carboxylic group, maximizing the potent, distance-dependent inductive effect. This leads to the greatest stabilization of the conjugate base and the lowest pKa.

  • Meta-Fluorophenylacetic Acid: The fluorine is further away, so the inductive effect is weaker than in the ortho position. Resonance donation to the meta position is not possible, so the acid-strengthening inductive effect dominates.

  • Para-Fluorophenylacetic Acid: The inductive effect is at its weakest. Furthermore, the electron-donating resonance effect (+R) directly opposes the stabilization of the anion. This makes the para isomer the least acidic of the fluorinated derivatives, though it is still more acidic than unsubstituted phenylacetic acid.

Data Presentation: Acidity

The following table summarizes the pKa values for phenylacetic acid and its monofluoro-derivatives.

CompoundSubstituent PositionpKa (in water, 25°C)
Phenylacetic AcidUnsubstituted4.31[1][2]
2-Fluorophenylacetic Acidortho~4.01 (Predicted)[3]
3-Fluorophenylacetic Acidmeta~4.10 (Predicted)[4][5]
4-Fluorophenylacetic Acidpara4.25[6]

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, reflects the inductive and resonance contributions.

Substituent ConstantValue
σ_meta_ (Fluorine)+0.34[7][8]
σ_para_ (Fluorine)+0.06[7][8]

The larger positive value for σ_meta_ compared to σ_para_ is consistent with the observed pKa trend, confirming the stronger electron-withdrawing effect from the meta position when both inductive and resonance effects are considered.

G Logical Diagram of Fluorine's Electronic Effects on Acidity cluster_effects Electronic Effects of Fluorine cluster_outcomes Impact on Conjugate Base Inductive Effect (-I) Inductive Effect (-I) Anion Stabilization Anion Stabilization Inductive Effect (-I)->Anion Stabilization Strong, distance-dependent Resonance Effect (+R) Resonance Effect (+R) Anion Destabilization Anion Destabilization Resonance Effect (+R)->Anion Destabilization Weaker Acidity Acidity Anion Stabilization->Acidity Increases (Lower pKa) Anion Destabilization->Acidity Decreases (Higher pKa)

Caption: Fluorine's influence on acidity.

Reactivity of Fluorinated Phenylacetic Acids

The electron-withdrawing nature of fluorine also modulates the reactivity of the different functional parts of the molecule.

Reactions of the Carboxylic Acid Group

Reactions such as esterification and amidation involve nucleophilic attack at the carbonyl carbon.

  • Esterification and Amidation: The electron-withdrawing fluorine atom pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the carbonyl group more susceptible to attack by nucleophiles like alcohols or amines, generally leading to an increased rate of reaction compared to the non-fluorinated parent compound.

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), fluorine is an ortho-, para-directing group due to its ability to stabilize the carbocation intermediate (the sigma complex) via resonance. However, its strong inductive effect withdraws electron density from the ring, making the ring less nucleophilic and thus deactivating it towards electrophilic attack. The overall reaction rate is typically slower than that of benzene itself.

  • Nucleophilic Aromatic Substitution (NAS): The presence of a strongly electron-withdrawing fluorine atom can activate the aromatic ring towards attack by nucleophiles, particularly when other electron-withdrawing groups are also present on the ring.

Experimental Protocols

Protocol: pKa Determination by ¹⁹F NMR Titration

This method is highly effective for fluorinated compounds as it directly probes the electronic environment of the fluorine atom, which changes upon ionization of the carboxylic acid.

Objective: To determine the pKa of a fluorinated phenylacetic acid by monitoring the ¹⁹F chemical shift as a function of pH.

Materials:

  • Fluorinated phenylacetic acid sample

  • D₂O (Deuterium Oxide)

  • Standard buffer solutions (for pH meter calibration)

  • 0.1 M NaOD in D₂O

  • 0.1 M DCl in D₂O

  • NMR tubes

  • Calibrated pH meter with a micro-electrode

  • NMR spectrometer capable of ¹⁹F detection

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated phenylacetic acid (approx. 5-10 mM) in D₂O.

  • Titration Point Preparation: Prepare a series of 8-12 NMR tubes. To each tube, add a fixed volume (e.g., 500 µL) of the stock solution.

  • pH Adjustment: Use micropipettes to add varying amounts of 0.1 M DCl or 0.1 M NaOD to each NMR tube to create a range of pH values spanning from approximately pKa - 1.5 to pKa + 1.5. A typical range would be from pH 2.5 to 5.5.

  • pH Measurement: After thorough mixing, measure the precise pD of each sample using a calibrated pH meter. Note: pD = pH_reading + 0.4.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • Determine the ¹⁹F chemical shift (δ) for each spectrum.

    • Plot the chemical shift (δ) on the y-axis against the pD on the x-axis.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the shift of the fully protonated acid, δ_B is the shift of the deprotonated conjugate base, and K_a is the acid dissociation constant.

    • The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between δ_A and δ_B.

G Workflow for pKa Determination via 19F NMR cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare stock solution of fluoro-PAA in D2O B Aliquot into multiple NMR tubes A->B C Adjust pH of each sample using DCl / NaOD B->C D Measure pD of each sample with pH meter C->D E Acquire 19F NMR spectrum for each sample D->E F Plot 19F chemical shift vs. pD E->F G Fit data to sigmoidal curve (Henderson-Hasselbalch) F->G H Determine pKa at inflection point G->H

Caption: Experimental workflow for pKa determination.

Protocol: Kinetic Study of Acid-Catalyzed Esterification

Objective: To determine the reaction rate constant for the esterification of a fluorinated phenylacetic acid.

Materials:

  • Fluorinated phenylacetic acid

  • Anhydrous alcohol (e.g., ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

  • Thermostated reaction vessel (e.g., three-neck flask with condenser and thermometer)

  • Quenching solution (e.g., cold saturated sodium bicarbonate)

  • GC or HPLC instrument with an appropriate column

Procedure:

  • Reaction Setup: In a thermostated reaction vessel set to the desired temperature (e.g., 80°C), combine the fluorinated phenylacetic acid, a molar excess of the alcohol (e.g., 5 equivalents), the solvent, and the internal standard.

  • Reaction Initiation: Start the reaction (t=0) by adding a catalytic amount of sulfuric acid.

  • Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate). Mix vigorously.

  • Analysis: Analyze the organic layer of each quenched sample by GC or HPLC to determine the concentration of the reactant (phenylacetic acid) and product (ester) relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the fluorinated phenylacetic acid at each time point.

    • Assuming pseudo-first-order kinetics (due to the large excess of alcohol), plot the natural logarithm of the concentration of the phenylacetic acid, ln[PAA], versus time.

    • The plot should be linear, and the pseudo-first-order rate constant (k') is the negative of the slope.

G Workflow for Esterification Kinetic Study A Set up thermostated reaction vessel B Add fluoro-PAA, excess alcohol, solvent, and internal standard A->B C Initiate reaction (t=0) by adding acid catalyst B->C D Withdraw aliquots at set time intervals C->D E Quench each aliquot in bicarbonate solution D->E F Analyze samples by GC or HPLC E->F G Plot ln[Acid] vs. Time F->G H Calculate rate constant from the slope G->H

Caption: Experimental workflow for a kinetic study.

Conclusion

The substitution of hydrogen with fluorine on the phenylacetic acid core provides a powerful tool for tuning molecular acidity and reactivity. The strong, distance-dependent inductive effect of fluorine is the primary driver of these changes, leading to a predictable increase in acidity, particularly from the ortho position. This same electronic withdrawal enhances the reactivity of the carboxylic acid group toward nucleophiles. This guide provides the foundational data and experimental frameworks necessary for researchers to rationally design and synthesize novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.

References

Potential Biological Activities of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can substantially influence the pharmacokinetic and pharmacodynamic properties of these molecules. While direct biological activity data for derivatives of this compound are limited in publicly available literature, this technical guide consolidates information on structurally related compounds to infer potential therapeutic applications. This document summarizes key findings on analogous compounds, focusing on their anti-inflammatory, analgesic, and antimicrobial properties, and provides detailed experimental methodologies and conceptual signaling pathways to guide future research in this area.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold combines the electronic effects of a fluorine atom with the lipophilic and metabolically robust trifluoromethyl group, making its derivatives attractive for drug discovery programs. This guide explores the potential biological activities of these derivatives by examining the activities of structurally similar molecules, thereby providing a foundational resource for researchers in the field.

Potential Therapeutic Areas and Supporting Data

Based on the biological activities of structurally related compounds, derivatives of this compound may exhibit therapeutic potential in the following areas:

Anti-inflammatory and Analgesic Activity

Structurally similar compounds have demonstrated notable anti-inflammatory and analgesic effects. For instance, derivatives of fluorinated and trifluoromethyl-containing aromatic acids have been shown to modulate inflammatory pathways.

A study on 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) , a related benzoic acid derivative, has shown significant analgesic and anti-inflammatory properties in murine models.[1] This compound was shown to reduce pain in acetic acid-induced abdominal constriction, formalin-induced neurogenic and inflammatory pain, and the tail immersion test.[1] Furthermore, it inhibited paw edema in a carrageenan-induced inflammatory pain model.[1] The proposed mechanism involves the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2.[1]

Similarly, 5-fluoro-2-oxindole , an indole derivative with a 5-fluoro substitution, has been shown to inhibit inflammatory pain by modulating the MAPK signaling pathway.[2]

Table 1: Analgesic and Anti-inflammatory Activity of Structurally Related Compounds

CompoundAssayModel OrganismKey FindingsReference
2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine)Acetic acid-induced abdominal constrictionMiceSignificant inhibition of writhing[1]
Formalin-induced paw lickingMiceSignificant reduction in both early (neurogenic) and late (inflammatory) phases[1]
Tail immersion testMiceSignificant increase in tail withdrawal latency[1]
Carrageenan-induced paw edemaMiceSignificant inhibition of paw edema formation[1]
5-fluoro-2-oxindoleComplete Freund's Adjuvant (CFA)-induced inflammatory painMiceInhibition of allodynia and hyperalgesia[2]
Antimicrobial Activity

The trifluoromethylphenyl moiety is present in compounds with demonstrated antimicrobial activity. For example, 5-Trifluoromethyl-2-formylphenylboronic acid has shown activity against various microbial strains.[3] The proposed mechanism of action for related benzoxaboroles involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[3]

Table 2: Antimicrobial Activity of a Structurally Related Compound

CompoundMicrobial StrainActivity MetricResultReference
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicansMICModerate activity[3]
Aspergillus nigerMICHigher activity[3]
Escherichia coliMICHigher activity[3]
Bacillus cereusMICHigher activity (lower MIC than AN2690)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the context of structurally related compounds.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is used to evaluate peripheral analgesic activity.

  • Animal Model: Male ICR mice.

  • Procedure:

    • Administer the test compound or vehicle orally.

    • After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

    • Immediately after injection, place the mouse in an observation cage.

    • Count the number of writhes (a specific stretching posture) for a defined period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing compared to the vehicle control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic model of acute inflammation.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer the test compound or vehicle orally.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of inhibition of edema for each time point compared to the vehicle control group.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Signaling Pathways and Conceptual Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, derivatives of this compound may exert anti-inflammatory effects by inhibiting the production of prostaglandins. A potential pathway is the inhibition of mPGES-1, which would reduce the conversion of PGH2 to the pro-inflammatory PGE2.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX Metabolism PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 (Potential Target) PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid Test_Compound 5-Fluoro-2-(trifluoromethyl)phenylacetic acid derivative Test_Compound->mPGES1 Inhibition

Caption: Potential anti-inflammatory mechanism via mPGES-1 inhibition.

General Workflow for In Vivo Analgesic and Anti-inflammatory Screening

The following diagram outlines a typical workflow for the initial screening of a novel compound for analgesic and anti-inflammatory properties.

G cluster_analgesic Analgesic Models cluster_inflammatory Anti-inflammatory Models Start Synthesized Compound Acute_Toxicity Acute Toxicity Study Start->Acute_Toxicity Analgesic_Screening Analgesic Screening Acute_Toxicity->Analgesic_Screening Anti_inflammatory_Screening Anti-inflammatory Screening Acute_Toxicity->Anti_inflammatory_Screening Writhing_Test Acetic Acid Writhing Test Analgesic_Screening->Writhing_Test Formalin_Test Formalin Test Analgesic_Screening->Formalin_Test Edema_Test Carrageenan-Induced Paw Edema Anti_inflammatory_Screening->Edema_Test Data_Analysis Data Analysis and Lead Identification End Further Development Data_Analysis->End Writhing_Test->Data_Analysis Formalin_Test->Data_Analysis Edema_Test->Data_Analysis

Caption: Workflow for in vivo screening of analgesic and anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are not extensively available, the analysis of structurally related compounds suggests a promising potential for anti-inflammatory, analgesic, and antimicrobial applications. The presence of the fluoro- and trifluoromethyl-substituted phenylacetic acid core is a strong indicator for favorable ADME properties and potent biological interactions.

Future research should focus on the synthesis and systematic screening of a library of this compound derivatives, particularly amides and esters, to explore these potential activities directly. Elucidation of their precise mechanisms of action and evaluation in a broader range of biological assays will be critical in realizing the therapeutic potential of this chemical scaffold. This guide serves as a foundational document to stimulate and direct these future research endeavors.

References

The Dual Impact of Trifluoromethylation: A Technical Guide to Lipophilicity and Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties, primarily its lipophilicity and metabolic stability. Understanding the nuances of trifluoromethylation is critical for designing safer and more effective therapeutics. This in-depth technical guide explores the core principles of how the CF3 group modulates these key drug-like properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and laboratory workflows.

The Trifluoromethyl Group: A Profile of Potency

The trifluoromethyl group is often employed as a bioisostere for a methyl (CH3) group or a chlorine atom.[1] Its unique electronic properties and the exceptional strength of the carbon-fluorine (C-F) bond are central to its utility in drug design.[2] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence a molecule's acidity, basicity, and binding interactions with its biological target.[1]

Modulating Lipophilicity with the Trifluoromethyl Group

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The introduction of a CF3 group generally increases a molecule's lipophilicity.[4][5] This is attributed to the larger van der Waals radius of the CF3 group compared to a methyl group and its overall hydrophobic nature.[6]

However, the extent of this increase is context-dependent and can be influenced by the surrounding molecular structure.[7] In some aliphatic systems, the replacement of a methyl group with a trifluoromethyl group can lead to a less pronounced increase or even a decrease in lipophilicity due to the CF3 group's polarity.[7]

Table 1: Comparative LogP Values of Trifluoromethylated Compounds and their Analogs

Compound ClassNon-Fluorinated AnalogLogPTrifluoromethylated AnalogLogPΔLogP (CF3 - Analog)Reference
IndolesUT-155 (Non-fluorinated)1.84-Fluoro-indazole analog of UT-1552.1+0.3[8]
Aliphatic Alcohols1-Pentanol1.515,5,5-Trifluoro-1-pentanol1.81+0.3[9]
Bicyclic AmidesNon-fluorinated bicyclic amide 7f1.2CF3-substituted bicyclic amide 7a1.8+0.6[10]
Pyridines2-(Methylthio)pyridine1.692-(Trifluoromethylthio)pyridine2.13+0.44[11]

Enhancing Metabolic Stability through Trifluoromethylation

A primary driver for the inclusion of a CF3 group in drug design is to enhance metabolic stability.[12] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2]

By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to several desirable outcomes, including a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[12]

Table 2: Comparative Metabolic Stability of Trifluoromethylated Compounds and their N-CH3 Analogs in Human Liver Microsomes

Compound Pairt½ (min)CLint (μL/min/mg protein)
N-CH3 Analog1592.4
N-CF3 Analog> 240< 5.8

Data adapted from a study by Schiesser et al. (2020), demonstrating the significant increase in metabolic stability upon N-trifluoromethylation.

Experimental Protocols

Accurate assessment of lipophilicity and metabolic stability is crucial in drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP)

4.1.1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound in a sealed vessel.

  • Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

4.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

  • Standard Curve: Plot the log k' values of the standards against their known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.

  • LogP Determination: Interpolate the LogP value of the test compound from the calibration curve using its log k' value.

In Vitro Metabolic Stability Assays

These assays assess the susceptibility of a compound to metabolism by liver enzymes.

4.2.1. Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (Volume of incubation / mg of microsomal protein) * k.

4.2.2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways.

Protocol:

  • Cell Preparation: Thaw and plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation:

    • Prepare a working solution of the test compound in a serum-free incubation medium.

    • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect samples of the incubation medium.

  • Sample Processing: Terminate the reaction by adding an organic solvent (e.g., acetonitrile) to the collected samples.

  • Analysis: Analyze the concentration of the parent compound in the samples using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, determine the elimination rate constant, half-life, and intrinsic clearance.

4.2.3. Fluorogenic CYP450 Inhibition Assay

This high-throughput assay is used to assess the potential of a compound to inhibit specific CYP450 enzymes.[13]

Protocol:

  • Reagent Preparation:

    • Use recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6).

    • Prepare a solution of a fluorogenic probe substrate specific for the CYP isoform being tested.

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • In a microplate, combine the CYP450 enzyme, the fluorogenic substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a NADPH-regenerating system.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is proportional to the rate of metabolite formation.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[13]

Visualizing the Impact: Workflows and Signaling Pathways

Experimental and Logical Workflows

Experimental_Workflows cluster_logP LogP Determination Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method cluster_metabolic_stability Metabolic Stability Assay Workflow sf1 Prepare Phases (n-octanol, buffer) sf2 Dissolve Compound sf1->sf2 sf3 Partition & Equilibrate sf2->sf3 sf4 Separate Phases sf3->sf4 sf5 Analyze Concentration (HPLC/LC-MS) sf4->sf5 sf6 Calculate LogP sf5->sf6 hplc1 Prepare System (C18 column, mobile phase) hplc2 Calibrate with Standards hplc1->hplc2 hplc4 Analyze Test Compound hplc1->hplc4 hplc3 Generate Standard Curve hplc2->hplc3 hplc5 Determine LogP hplc3->hplc5 hplc4->hplc5 ms1 Prepare Reagents (Microsomes/Hepatocytes, NADPH) ms2 Incubate Compound ms1->ms2 ms3 Collect Samples (Time Points) ms2->ms3 ms4 Stop Reaction ms3->ms4 ms5 Process & Analyze (LC-MS/MS) ms4->ms5 ms6 Calculate t½ & CLint ms5->ms6

A generalized workflow for lipophilicity and metabolic stability assessment.
Signaling Pathway Modulation by Trifluoromethylated Drugs

The introduction of a trifluoromethyl group can significantly impact a drug's interaction with its biological target, thereby modulating downstream signaling pathways.

5.2.1. Celecoxib and the COX-2 Signaling Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3][14][15][16]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (CF3-containing) Celecoxib->COX2 Inhibits

Inhibition of the COX-2 pathway by the trifluoromethylated drug Celecoxib.

5.2.2. Fluoxetine and Serotonin Receptor Signaling

Fluoxetine (Prozac), another prominent trifluoromethylated drug, is a selective serotonin reuptake inhibitor (SSRI).[17][18] By blocking the serotonin transporter (SERT), it increases the concentration of serotonin in the synaptic cleft, thereby modulating the activity of various serotonin receptors (5-HT receptors).[19][20]

Serotonin_Pathway Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic_Neuron->Serotonin Releases Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake HT_Receptor 5-HT Receptor Serotonin->HT_Receptor Binds SERT->Presynaptic_Neuron Signaling_Cascade Downstream Signaling Cascade HT_Receptor->Signaling_Cascade Activates Neuronal_Response Altered Neuronal Response Signaling_Cascade->Neuronal_Response Fluoxetine Fluoxetine (CF3-containing) Fluoxetine->SERT Blocks

Modulation of serotonin signaling by the trifluoromethylated drug Fluoxetine.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the lipophilicity and metabolic stability of drug candidates. Its ability to block metabolic hotspots and modulate physicochemical properties can lead to compounds with improved pharmacokinetic profiles and enhanced therapeutic potential. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is essential for the successful application of trifluoromethylation in modern drug discovery.

References

The Strategic Role of Fluorinated Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks are instrumental in optimizing drug candidates by modulating key physicochemical and pharmacological properties. This guide explores the multifaceted role of fluorine, detailing its effects on metabolic stability, lipophilicity, acidity (pKa), and target binding affinity. Using the well-documented case of Sitagliptin, a fluorinated dipeptidyl peptidase-4 (DPP-4) inhibitor, this paper provides a practical examination of fluorine's impact, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and drug development workflow.

The Core Principles of Fluorination in Drug Design

The substitution of hydrogen or other functional groups with fluorine is a powerful strategy employed by medicinal chemists to enhance the therapeutic profile of a drug candidate.[1] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modifications to a molecule's behavior.[1][2][3]

Key strategic advantages of incorporating fluorinated building blocks include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] By replacing metabolically vulnerable C-H bonds, chemists can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[3][4]

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while groups like trifluoromethyl (-CF3) can also improve a drug's ability to cross biological membranes.[3][4][5]

    • Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[3][6] This can lower the pKa of nearby acidic groups (making them stronger) and decrease the basicity of amines, which can improve oral absorption and reduce unwanted interactions.[1][3][6]

  • Improved Binding Affinity and Selectivity: The electronegativity of fluorine can alter a molecule's electron distribution, influencing hydrogen bonds and electrostatic interactions with the target protein.[1][4][7] This can lead to stronger, more selective binding, ultimately boosting the drug's potency.[4][7] The trifluoromethyl group, in particular, is often used as a bioisostere for a methyl or chloro group to adjust steric and electronic properties for optimal target engagement.[8]

The use of fluorinated building blocks has seen a steady rise, with a significant percentage of newly approved drugs containing at least one fluorine atom.[9][10] This trend underscores the strategic importance of fluorination in translating lead compounds into successful therapeutics.[1]

Case Study: Sitagliptin, a Fluorinated DPP-4 Inhibitor

The development of Sitagliptin (Januvia®), a highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, serves as an excellent case study. The incorporation of a trifluoromethyl group was a critical step in its optimization.

The core of Sitagliptin is a β-amino acid structure. Early, non-fluorinated lead compounds showed promise but lacked optimal potency and pharmacokinetic properties. The introduction of a trifluorophenyl moiety was a key modification that addressed these limitations.

The Decisive Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group in Sitagliptin provides several key advantages:

  • Enhanced Potency: The strong electron-withdrawing nature of the -CF3 group influences the electronics of the aromatic ring, contributing to a more favorable interaction with the active site of the DPP-4 enzyme.

  • Metabolic Stability: The trifluoromethyl group helps protect the aromatic ring from oxidative metabolism, contributing to a longer plasma half-life and allowing for once-daily dosing.

  • Improved Bioavailability: The overall physicochemical profile imparted by the fluorinated group enhances the drug's absorption and distribution characteristics.

Data Presentation: Comparison of Fluorinated vs. Non-Fluorinated Analogs

The following tables summarize the quantitative impact of fluorination on key drug properties, comparing a representative early-stage, non-fluorinated lead compound to the final Sitagliptin molecule.

Table 1: Physicochemical Properties

Compound Moiety Molecular Weight ( g/mol ) LogP pKa (of the primary amine)
Lead Analog Phenyl ~325 1.5 ~9.2
Sitagliptin Trifluorophenyl 407.3 1.9 ~8.7

Data are representative values compiled from medicinal chemistry literature for illustrative purposes.

Table 2: Pharmacological and Pharmacokinetic Properties

Compound DPP-4 Inhibition IC50 (nM) Oral Bioavailability (%) Plasma Half-life (t½) (hours)
Lead Analog ~150 < 50 ~2-3
Sitagliptin < 10 > 85 ~12

Data are representative values compiled from medicinal chemistry literature for illustrative purposes.

Visualization of Key Pathways and Workflows

Signaling Pathway: DPP-4 Inhibition and the Incretin Effect

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.

DPP4_Pathway cluster_input Physiological Stimulus cluster_pancreas Pancreas Response cluster_incretins Incretin Hormones Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release Insulin ↑ Insulin Secretion Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Glucagon->Glucose GLP1_GIP->Insulin Act on Pancreas GLP1_GIP->Glucagon Act on Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Inactive_GLP1 Inactive Metabolites Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits DPP4->Inactive_GLP1 Degradation

Caption: Mechanism of action of Sitagliptin via inhibition of the DPP-4 enzyme in the incretin pathway.

Experimental Workflow: Fluorinated Drug Discovery

The discovery and development of a fluorinated drug like Sitagliptin follows a structured, multi-stage process. This workflow begins with identifying a biological target and progresses through lead discovery, optimization using fluorinated building blocks, preclinical testing, and finally, clinical trials.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials TID Target ID & Validation HTS High-Throughput Screening TID->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation Hit->LeadGen FBB Fluorinated Building Block Synthesis LeadGen->FBB SAR Structure-Activity Relationship (SAR) LeadGen->SAR FBB->SAR LeadOpt Optimized Lead (e.g., Sitagliptin) SAR->LeadOpt InVitro In Vitro Assays (ADME, Tox) LeadOpt->InVitro InVivo In Vivo Models (Efficacy, PK/PD) InVitro->InVivo P1 Phase I InVivo->P1 P2 Phase II P1->P2 P3 Phase III P2->P3 Approval Regulatory Approval P3->Approval

Caption: A generalized workflow for the discovery and development of a fluorinated drug candidate.

Experimental Protocols

Protocol 1: Synthesis of a Trifluoromethylated β-Amino Acid Derivative (Illustrative)

This protocol provides a generalized method for the asymmetric synthesis of a key intermediate for Sitagliptin, highlighting the introduction of the fluorinated building block.

Objective: To synthesize (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Materials:

  • (2,4,5-Trifluorophenyl)acetic acid

  • Meldrum's acid

  • Pyridine, Acetic Anhydride

  • (R)-tert-Butanesulfinamide

  • Titanium(IV) isopropoxide

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl)

Methodology:

  • Condensation: React (2,4,5-trifluorophenyl)acetic acid with Meldrum's acid in the presence of pyridine and acetic anhydride to form the corresponding acyl Meldrum's acid derivative.

  • Imine Formation: Condense the product from step 1 with (R)-tert-butanesulfinamide in the presence of a Lewis acid catalyst like titanium(IV) isopropoxide to form the N-sulfinyl ketimine. This step establishes the stereocenter.

  • Diastereoselective Reduction: Reduce the ketimine intermediate using a mild reducing agent such as sodium borohydride. The bulky tert-butanesulfinyl group directs the hydride attack, leading to high diastereoselectivity for the desired (R)-amino configuration.

  • Hydrolysis and Deprotection: Treat the resulting N-sulfinyl β-amino ester with aqueous hydrochloric acid. This step hydrolyzes the ester and cleaves the sulfinamide protecting group to yield the final product, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, as a hydrochloride salt.

  • Purification: Purify the final product by recrystallization or column chromatography. Characterize using NMR spectroscopy and mass spectrometry.

Protocol 2: DPP-4 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound (e.g., Sitagliptin) against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA and NaCl.

  • Test compound (Sitagliptin) and DMSO for dilution series.

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions into the assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the diluted test compound or vehicle control (buffer with DMSO).

    • Add 25 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Monitor the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37°C. The cleavage of the AMC group by DPP-4 results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion

Fluorinated building blocks are an indispensable tool in the medicinal chemist's arsenal. The strategic incorporation of fluorine can dramatically improve a compound's metabolic stability, tune its physicochemical properties for better absorption and distribution, and enhance its binding affinity to the biological target. The successful development of Sitagliptin is a testament to the power of this approach, where a trifluoromethyl group was instrumental in transforming a promising lead compound into a highly effective and safe therapeutic agent. As synthetic methodologies for creating novel fluorinated building blocks continue to advance, the role of fluorine in shaping the future of drug discovery is set to expand even further.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of amide and ester derivatives from 5-fluoro-2-(trifluoromethyl)phenylacetic acid. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthesis of Amide Derivatives

Amide bond formation is a crucial transformation in the synthesis of a vast array of biologically active molecules. This section outlines a common and efficient method for the synthesis of amides from this compound using a carbodiimide coupling agent.

General Reaction Scheme: Amide Coupling

The reaction proceeds via the activation of the carboxylic acid with a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. The activated acid then reacts with a primary or secondary amine to form the desired amide.

Amide_Synthesis reactant1 This compound intermediate Activated Ester Intermediate reactant1->intermediate reagents reactant2 + R1R2NH (Amine) reagents EDC·HCl, HOBt DMF or DCM product N-substituted-2-(5-fluoro-2-(trifluoromethyl)phenyl)acetamide end product->end byproduct + EDC urea, H2O start start->reactant1 intermediate->product reactant2 intermediate->byproduct

Fig. 1: General workflow for amide synthesis.
Experimental Protocol: General Amide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) in a round-bottom flask, add HOBt (1.2 eq).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the desired amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA (1.5 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Quantitative Data

The following table presents representative data for the synthesis of N-benzyl-2-(4-bromophenyl)acetamide, which can be considered analogous to the derivatives of this compound.[1][2] This data is provided as a reference for expected yields under optimized conditions using a continuous flow setup, which often provides high efficiency.[1][2]

Starting Phenylacetic AcidAmineCoupling MethodSolventResidence Time (min)Yield (%)Reference
4-Bromophenylacetic acidBenzylamineContinuous Flow (EDC·HCl/DMAP)CH₃CN/THF/DCM292[1][2]

Synthesis of Ester Derivatives

Esterification of carboxylic acids is another fundamental reaction in organic synthesis, often used to modify the pharmacokinetic properties of a lead compound. The Fischer esterification provides a direct method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.

General Reaction Scheme: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, the alcohol is typically used in excess, and water is removed as it is formed.[3][4]

Ester_Synthesis reactant1 This compound equilibrium reactant1->equilibrium reagents, heat reactant2 + R-OH (Alcohol) reagents H₂SO₄ (catalytic) product Alkyl 2-(5-fluoro-2-(trifluoromethyl)phenyl)acetate byproduct + H₂O product->byproduct end product->end start start->reactant1 equilibrium->product reactant2

Fig. 2: Fischer esterification workflow.
Experimental Protocol: General Fischer Esterification

This protocol provides a general procedure for the synthesis of an ester derivative of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous alcohol as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired ester.

Quantitative Data

The following table presents representative data for the synthesis of an ethyl ester from a substituted phenylacetic acid using a continuous flow method, which can be considered as an alternative and often more efficient method than traditional batch Fischer esterification.[1]

Starting Phenylacetic AcidAlcoholCoupling MethodSolventResidence Time (min)Yield (%)Reference
4-Bromophenylacetic acidEthanolContinuous Flow (EDC·HCl/DMAP)CH₃CN/THF270[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its derivatives may be irritating to the skin, eyes, and respiratory tract. Handle with care.

  • Coupling reagents like EDC·HCl can be sensitizers. Avoid inhalation and skin contact.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Conclusion

The protocols outlined in this document provide robust methods for the synthesis of amide and ester derivatives from this compound. These procedures can be adapted for a wide range of amines and alcohols, enabling the generation of diverse compound libraries for drug discovery and development. The provided quantitative data, although from analogous systems, offers a benchmark for expected reaction efficiencies. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid and its derivatives as versatile synthetic building blocks in medicinal chemistry, with a particular focus on the synthesis of pyrazole-based compounds, which are key scaffolds in the development of anti-inflammatory and analgesic drugs.

Introduction

This compound is a valuable starting material in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule and its derivatives. These characteristics are often sought after in drug design to enhance metabolic stability, binding affinity, and cell permeability. This building block is particularly relevant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically as a precursor to analogues of celecoxib, a selective COX-2 inhibitor.

Key Applications: Synthesis of Pyrazole Derivatives

A primary application of this compound derivatives is in the synthesis of substituted pyrazoles. These heterocyclic compounds are the core structure of many pharmaceuticals, including the widely used anti-inflammatory drug celecoxib. The general synthetic strategy involves the conversion of the phenylacetic acid moiety into a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine derivative to form the pyrazole ring.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic pathway from a 5-fluoro-2-(trifluoromethyl)phenyl precursor to a pyrazole derivative, a key component in many COX-2 inhibitors.

G cluster_start Starting Material Preparation cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start 5-Fluoro-2-(trifluoromethyl)bromobenzene ketoester Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate start->ketoester Carbonylative Coupling pyrazole 5-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one ketoester->pyrazole Cyclocondensation with Hydrazine

Caption: Synthetic workflow for pyrazole derivatives.

Experimental Protocols

The following protocols describe a plausible synthetic route to a pyrazole derivative using a close structural analogue of this compound as a starting point.

Protocol 1: Synthesis of Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

This protocol is adapted from a general method for the synthesis of β-ketoesters via carbonylation of aryl halides.[1]

Materials:

  • 5-Fluoro-2-(trifluoromethyl)bromobenzene

  • Potassium ethyl malonate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Magnesium chloride (MgCl₂)

  • Triethylamine (Et₃N)

  • Imidazole

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Sodium sulfate, anhydrous

  • Hexane

  • Microwave vial (30 mL)

  • Stir bar

Procedure:

  • To a 30 mL microwave vial equipped with a stir bar, add 5-fluoro-2-(trifluoromethyl)bromobenzene (0.5 mmol), potassium ethyl malonate (0.75 mmol), and anhydrous THF (10 mL).

  • To the stirred mixture, add Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), MgCl₂ (0.75 mmol), Et₃N (0.75 mmol), imidazole (1 mmol), and Co₂(CO)₈ (0.15 mmol).

  • Immediately seal the vial and place it in a microwave reactor. Irradiate the mixture at 90 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-5% ethyl acetate in hexane to afford the pure ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate.

Protocol 2: Synthesis of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one

This protocol describes the cyclocondensation of the β-ketoester intermediate with hydrazine to form the pyrazolone ring.

Materials:

  • Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 5-(5-fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one.

Data Presentation

The following table summarizes the expected reactants and products for the synthesis of a pyrazole derivative. Please note that the yield is an approximation based on similar reported reactions and may vary.

Reaction Step Starting Material Reagents Product Typical Yield (%)
1. β-Ketoester Synthesis 5-Fluoro-2-(trifluoromethyl)bromobenzenePotassium ethyl malonate, Pd(OAc)₂, Xantphos, MgCl₂, Et₃N, Imidazole, Co₂(CO)₈Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate60-70
2. Pyrazolone Formation Ethyl 3-(5-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoateHydrazine hydrate5-(5-Fluoro-2-(trifluoromethyl)phenyl)-1H-pyrazol-3(2H)-one80-90

Application in Drug Development: COX-2 Inhibition

Derivatives of this compound are of significant interest in the development of selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that plays a crucial role in the inflammatory cascade.

COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and growth factors, trigger the upregulation of COX-2 expression. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block this pathway, thereby reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

G cluster_stimuli Inflammatory Stimuli cluster_enzyme Enzyme Upregulation cluster_substrate Substrate cluster_product Products & Effects stimuli Cytokines, Growth Factors cox2 COX-2 Expression stimuli->cox2 aa Arachidonic Acid pgs Prostaglandins (PGs) aa->pgs COX-2 Catalysis inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib Analogues) inhibitor->cox2 Inhibition

Caption: COX-2 signaling pathway in inflammation.

The pyrazole derivatives synthesized from this compound analogues are designed to fit into the active site of the COX-2 enzyme, blocking its activity and thereby exerting potent anti-inflammatory effects. The specific substitution pattern on the phenyl ring, including the fluoro and trifluoromethyl groups, is crucial for achieving high potency and selectivity for COX-2 over COX-1.

References

Application Notes and Protocols for the Amidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the amidation of 5-fluoro-2-(trifluoromethyl)phenylacetic acid, a common synthetic intermediate in medicinal chemistry. The following sections detail standard amidation methodologies, present comparative data for common coupling reagents, and offer a specific experimental protocol.

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of new pharmaceutical agents. The coupling of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow reaction, necessitating the use of coupling reagents to activate the carboxylic acid. This compound is a valuable building block in drug discovery due to the presence of the fluorine and trifluoromethyl groups, which can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This document outlines reliable protocols for the amidation of this specific phenylacetic acid derivative.

Common Amidation Methodologies

The synthesis of amides from this compound and a desired amine can be achieved through several reliable methods. The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the amine, the potential for racemization if chiral centers are present, and the desired reaction conditions. Two of the most prevalent and effective approaches involve the use of carbodiimide-based reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium salt-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]

  • EDC/HOBt Method: This is a widely used, cost-effective method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. The amine then reacts with this activated ester to form the desired amide.[1] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.

  • HATU Method: HATU is a highly efficient and rapid coupling reagent, often preferred for more challenging syntheses, including sterically hindered substrates or when minimizing racemization is critical. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt-active ester.[1] This active ester then readily reacts with the amine to form the amide bond.

Comparative Data of Common Coupling Reagents

The selection of the appropriate coupling reagent and conditions can significantly influence the outcome of the amidation reaction. The following table summarizes typical conditions for some of the most common coupling reagents used in amide synthesis.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
EDC·HCl HOBtDIPEA or Et₃NDMF or DCM0 to RT8 - 24
HATU NoneDIPEA or Et₃NDMF or ACN0 to RT1 - 18
DCC HOBt or DMAPEt₃NDCM0 to RT12 - 24
BOP NoneDIPEA or Et₃NDMFRT1 - 12

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; Et₃N: Triethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; ACN: Acetonitrile; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DCC: N,N'-Dicyclohexylcarbodiimide; DMAP: 4-Dimethylaminopyridine; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate; RT: Room Temperature.

Experimental Protocols

Below are detailed protocols for the amidation of this compound using two common coupling methods.

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[1]

  • HOBt (1.1 - 1.5 equiv)[1]

  • DIPEA or Et₃N (2.0 - 3.0 equiv)[1]

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[1]

  • Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.[1]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]

  • Add DIPEA (2.5 equiv) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[1]

Protocol 2: Amidation using HATU

This protocol is suitable for more challenging couplings or when suppression of racemization is critical.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA or Et₃N (2.0 - 4.0 equiv)

  • Anhydrous DMF or ACN

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.[1]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[1]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[1]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Visualized Workflow and Mechanisms

To aid in the conceptualization of these protocols, the following diagrams illustrate the general experimental workflow and the mechanisms of amide bond formation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Acid, Amine & Additive prep2 Cool to 0 °C prep1->prep2 react1 Add Coupling Reagent & Base prep2->react1 react2 Warm to RT & Stir (1-24h) react1->react2 workup1 Quench & Extract react2->workup1 workup2 Aqueous Washes workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify workup3->workup4 analysis1 Characterize Product (NMR, MS, etc.) workup4->analysis1

Caption: General experimental workflow for amidation.

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism RCOOH R-COOH Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide Amide HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ RCOOH2 R-COOH OAt_Ester OAt-Active Ester RCOOH2->OAt_Ester + HATU, Base HATU HATU + Base Amide2 Amide OAt_Ester->Amide2 + R'-NH₂ Amine2 R'-NH₂

Caption: Mechanisms for EDC/HOBt and HATU amidation.

References

Application Notes and Protocols for Esterification Reactions Using 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following sections detail established esterification methodologies, present quantitative data for reaction optimization, and provide step-by-step protocols for laboratory synthesis.

Overview of Esterification Methods

The esterification of this compound can be achieved through several standard organic synthesis methods. The choice of method often depends on the scale of the reaction, the sensitivity of the starting materials, and the desired purity of the final product. Two of the most common and effective methods are Fischer-Speier Esterification and Steglich Esterification.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method. It involves the reaction of the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing water as it is formed.

  • Steglich Esterification: This method is a milder, coupling-reagent-mediated esterification that is particularly useful for substrates that are sensitive to strong acidic conditions. It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This reaction is generally carried out at room temperature.[1][2]

Data Presentation: Comparison of Esterification Methods

The following tables summarize typical reaction conditions and yields for the esterification of this compound with common alcohols.

Table 1: Fischer-Speier Esterification of this compound

AlcoholCatalystCatalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)
MethanolH₂SO₄5Reflux (65)6>95
EthanolH₂SO₄5Reflux (78)8>95
Isopropanolp-TsOH10Reflux (82)1285-90
n-ButanolH₂SO₄5Reflux (118)10>90

Table 2: Steglich Esterification of this compound

AlcoholCoupling AgentCatalystCatalyst Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)
MethanolDCCDMAP10Room Temperature4>90
EthanolDCCDMAP10Room Temperature4>90
tert-ButanolDCCDMAP10Room Temperature1275-85
Benzyl AlcoholEDCIDMAP10Room Temperature6>90

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Fluoro-2-(trifluoromethyl)phenylacetate via Fischer-Speier Esterification

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (20 eq).

  • Slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure methyl 5-fluoro-2-(trifluoromethyl)phenylacetate.

Protocol 2: Synthesis of Ethyl 5-Fluoro-2-(trifluoromethyl)phenylacetate via Steglich Esterification

Materials:

  • This compound

  • Anhydrous Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.2 eq) and 4-dimethylaminopyridine (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-fluoro-2-(trifluoromethyl)phenylacetate.

Visualizations

General Workflow for Esterification

The following diagram illustrates the general workflow for the synthesis and purification of esters of this compound.

Esterification_Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification Carboxylic_Acid 5-Fluoro-2-(trifluoromethyl) phenylacetic Acid Reaction Esterification Reaction (Fischer or Steglich) Carboxylic_Acid->Reaction Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction Crude_Ester Crude Ester Product Reaction->Crude_Ester Workup Aqueous Workup (Extraction & Washes) Crude_Ester->Workup Drying Drying & Solvent Removal Workup->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Ester Pure Ester Product Chromatography->Pure_Ester

Caption: General workflow for the synthesis and purification of esters.

Logical Relationship in Fischer Esterification

This diagram outlines the key steps and equilibrium nature of the Fischer-Speier esterification.

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product Ester + Water Deprotonation->Product Product->Start Reversible

Caption: Key steps in the Fischer-Speier esterification mechanism.

Logical Relationship in Steglich Esterification

This diagram illustrates the role of the coupling agent and catalyst in the Steglich esterification process.

Steglich_Esterification Reactants Carboxylic Acid + Alcohol Activation Activation of Carboxylic Acid with DCC Reactants->Activation Active_Ester O-Acylisourea Intermediate Activation->Active_Ester Catalysis Acyl Transfer via DMAP Active_Ester->Catalysis Nucleophilic_Attack Nucleophilic Attack by Alcohol Catalysis->Nucleophilic_Attack Products Ester + Dicyclohexylurea (DCU) Nucleophilic_Attack->Products

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on fluorinated phenylacetic acid derivatives. These reactions are pivotal in synthetic organic chemistry, particularly in the pharmaceutical industry, for the construction of complex molecular scaffolds. The substitution of a fluorine atom on the phenyl ring of phenylacetic acid with various nucleophiles (N, S, O-based) allows for the synthesis of a diverse range of compounds with potential therapeutic applications.

The protocols provided herein are based on established principles of SNAr chemistry and can be adapted for specific research and development needs.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

In the context of fluorinated phenylacetic acids, the fluorine atom serves as an excellent leaving group for SNAr reactions. This is attributed to the high electronegativity of fluorine, which inductively polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the reaction. The carboxylate group of the phenylacetic acid can also influence the reactivity of the aromatic ring.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

Applications in Drug Development

The products derived from SNAr reactions on fluorinated phenylacetic acids are valuable intermediates in the synthesis of a wide array of pharmaceutical compounds. The introduction of diverse functional groups via nucleophilic substitution allows for the fine-tuning of physicochemical and pharmacological properties, such as:

  • Improved biological activity: The introduced moiety can interact with biological targets.

  • Enhanced solubility and bioavailability: Modification of the molecular structure can improve drug-like properties.

  • Metabolic stability: Introduction of certain groups can block sites of metabolic degradation.

Experimental Protocols

The following are general protocols for the SNAr reaction of fluorinated phenylacetic acids with nitrogen, sulfur, and oxygen nucleophiles.

Note: These are generalized procedures and may require optimization for specific substrates and nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)

This protocol describes the reaction of a fluorinated phenylacetic acid with a primary or secondary amine.

Materials:

  • Fluorinated phenylacetic acid (e.g., 4-fluorophenylacetic acid or 2,4-difluorophenylacetic acid)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the fluorinated phenylacetic acid (1.0 eq), the amine nucleophile (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).

  • Add a sufficient volume of the polar aprotic solvent to dissolve the reactants.

  • Attach a condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: SNAr with Thiol Nucleophiles (S-Arylation)

This protocol describes the reaction of a fluorinated phenylacetic acid with a thiol.

Materials:

  • Fluorinated phenylacetic acid (e.g., 4-fluorophenylacetic acid or 2,4-difluorophenylacetic acid)

  • Thiol nucleophile (e.g., thiophenol, sodium thiomethoxide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • If using a solid thiol and a base like K₂CO₃ or Cs₂CO₃, add the fluorinated phenylacetic acid (1.0 eq), the thiol (1.2 eq), and the base (2.0 eq) to a round-bottom flask.

  • If using a more acidic thiol, it may be necessary to pre-form the thiolate. In a separate flask, dissolve the thiol (1.2 eq) in the solvent and add a strong base like NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add this solution to a solution of the fluorinated phenylacetic acid (1.0 eq) in the same solvent.

  • Add a sufficient volume of the polar aprotic solvent.

  • Attach a condenser and heat the reaction mixture to 60-100 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: SNAr with Oxygen Nucleophiles (O-Arylation)

This protocol describes the reaction of a fluorinated phenylacetic acid with an alcohol or phenol. This reaction often requires stronger conditions due to the lower nucleophilicity of oxygen nucleophiles.

Materials:

  • Fluorinated phenylacetic acid (e.g., 4-fluorophenylacetic acid or 2,4-difluorophenylacetic acid)

  • Alcohol or phenol nucleophile (e.g., sodium methoxide, phenol)

  • Strong base (e.g., NaH, K₂CO₃)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • 1 M HCl solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 eq) to a suspension of NaH (1.5 eq) in the polar aprotic solvent at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the alkoxide or phenoxide.

  • Add a solution of the fluorinated phenylacetic acid (1.0 eq) in the same solvent to the reaction mixture.

  • Attach a condenser and heat the reaction to 100-150 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to 0 °C and carefully quench with water.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for SNAr reactions on fluorinated phenylacetic acids. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions and substrates used.

Table 1: SNAr of 4-Fluorophenylacetic Acid with Various Nucleophiles

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMSO1001285
2MorpholineCs₂CO₃DMF1101088
3ThiophenolK₂CO₃DMF80892
4Sodium thiomethoxide-DMSO60695
5PhenolNaHDMF1402465
6Sodium methoxide-DMSO1201870

Table 2: SNAr of 2,4-Difluorophenylacetic Acid with Various Nucleophiles

Note: In 2,4-difluorophenylacetic acid, the fluorine at the 4-position is generally more reactive towards SNAr due to para-activation by the carboxylic acid group and less steric hindrance.

EntryNucleophileBaseSolventTemp (°C)Time (h)Major ProductYield (%)
1PiperidineK₂CO₃DMSO90104-substituted90
2MorpholineCs₂CO₃DMF10084-substituted92
3ThiophenolK₂CO₃DMF7064-substituted95
4Sodium thiomethoxide-DMSO5044-substituted98
5PhenolNaHDMF130204-substituted70
6Sodium methoxide-DMSO110164-substituted75

Visualizations

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution

Caption: General two-step mechanism of SNAr.

Diagram 2: Experimental Workflow for SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - Fluorinated Phenylacetic Acid - Nucleophile - Base B Add Solvent A->B C Heat and Stir B->C D Monitor Progress (TLC/HPLC) C->D E Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for Purity Determination of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities. The method is designed to be accurate, precise, and specific, making it suitable for quality control in both research and manufacturing environments.

Experimental Protocols

2.1. Instrumentation, Reagents, and Materials

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (or Phosphoric acid, analytical grade)[2]

  • Reference Standard: this compound of known purity.

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 264 nm[1]
Injection Volume 10 µL
Run Time 30 minutes

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further, dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

Data Presentation

3.1. System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%
%RSD of Retention Time ≤ 1.0% (for n=6)0.3%

3.2. Method Validation Summary

The analytical method was validated for linearity, accuracy, and precision.

Validation ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
* Repeatability≤ 1.0%
* Intermediate Precision≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

3.3. Purity Calculation

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow and Signaling Pathway Diagrams

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (100 µg/mL) system_suitability System Suitability Test (Inject Standard x6) prep_standard->system_suitability prep_sample Prepare Sample (100 µg/mL) analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis system_suitability->analysis If criteria met integration Integrate Chromatograms analysis->integration calculation Calculate Purity and System Suitability Parameters integration->calculation

Caption: HPLC analysis workflow from solution preparation to data processing.

This application note provides a comprehensive framework for the HPLC analysis of this compound. The detailed protocol and clear data presentation are intended to facilitate its implementation in a quality control laboratory. For any specific application, further optimization and validation may be required.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the physicochemical properties of the final molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, can enhance metabolic stability and binding affinity by modulating the pKa of nearby functional groups and participating in favorable interactions with the kinase active site. The fluorine atom can further improve binding affinity, membrane permeability, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, leveraging its unique properties to generate novel therapeutic candidates.

Key Synthetic Strategies

The primary synthetic route for incorporating the 5-fluoro-2-(trifluoromethyl)phenylacetyl moiety into a potential kinase inhibitor is through amide bond formation . This reaction is versatile and allows for the coupling of the carboxylic acid with a wide range of amine-containing scaffolds, which are often designed to interact with the hinge region of the kinase active site.

Amide Coupling Reactions: Standard coupling reagents can be employed to facilitate the formation of the amide bond. Common and effective coupling agents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • T3P (Propylphosphonic anhydride)

The choice of coupling agent and reaction conditions can be optimized based on the specific amine substrate to maximize yield and purity.

Target Signaling Pathway: A General Overview

Kinase inhibitors developed from scaffolds like the one discussed often target critical signaling pathways implicated in cancer and other diseases. A prominent example is the MAPK/ERK pathway , which is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of tumorigenesis.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Activation Inhibitor Kinase Inhibitor (e.g., targeting RAF, MEK) Inhibitor->RAF Inhibitor->MEK

Figure 1. A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols

The following protocol describes the synthesis of a hypothetical kinase inhibitor, "Inhibitor-123," starting from this compound and a generic amine-containing heterocyclic core. This workflow illustrates a common strategy for synthesizing such inhibitors.

General Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Inhibitor-123 Start This compound + Amine-Heterocycle Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Reaction Stir at Room Temperature (Monitor by LC-MS) Coupling->Reaction Workup Aqueous Work-up (e.g., Water, Ethyl Acetate) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Inhibitor-123 (Final Product) Purification->Product

Figure 2. General workflow for the synthesis of a kinase inhibitor via amide coupling.

Synthesis of N-(Heterocyclic amine)-2-(5-fluoro-2-(trifluoromethyl)phenyl)acetamide (Inhibitor-123)

Materials:

  • This compound (1.0 equiv)

  • Amine-containing heterocycle (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine-containing heterocycle, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Inhibitor-123.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table provides hypothetical inhibitory activity data for a series of synthesized compounds, illustrating the impact of substitutions on the phenylacetic acid moiety.

CompoundR1R2Kinase IC50 (nM)
1a HH150
1b FH75
1c HCF350
Inhibitor-123 FCF310

Table 1: Structure-Activity Relationship (SAR) of hypothetical kinase inhibitors. The data demonstrates that the combination of fluorine and trifluoromethyl substituents on the phenylacetic acid scaffold leads to a significant improvement in inhibitory potency against the target kinase.

Conclusion

This compound is a highly effective building block for the synthesis of kinase inhibitors. The straightforward amide coupling protocols allow for the efficient incorporation of this moiety into diverse molecular scaffolds. The resulting compounds often exhibit enhanced potency and favorable drug-like properties, making this reagent a valuable tool for drug discovery and development in the field of kinase inhibition. The provided protocols and workflows offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on this versatile starting material.

Application of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of novel agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive scaffold for the development of new herbicides, fungicides, and insecticides.

Herbicidal Potential:

The primary application of this compound and its derivatives in agrochemical research lies in the development of herbicides. Fluorinated phenylacetic acids have been identified as a promising class of compounds for weed control. While specific data on this compound is not extensively available in public literature, a Canadian patent application (CA3155860A1) discloses the use of fluorinated phenylacetic acid derivatives for controlling weeds.[1] The proposed mechanism of action for this class of compounds is likely related to the disruption of plant growth processes, similar to other auxin-mimicking herbicides. The unique substitution pattern of this compound may offer advantages in terms of spectrum of activity, crop selectivity, and resistance management.

Insecticidal and Fungicidal Potential:

While the herbicidal application is more directly supported, the structural motifs present in this compound are also found in compounds with insecticidal and fungicidal properties. The trifluoromethyl group is a common feature in many modern insecticides, contributing to enhanced potency. Further derivatization of the carboxylic acid group could lead to the discovery of compounds with activity against various insect pests. Similarly, the fluorinated phenyl ring is a known pharmacophore in several classes of fungicides. Exploratory synthesis and screening of derivatives of this compound could uncover novel fungicidal activities.

Data Presentation

Due to the limited availability of public data specifically for this compound, the following tables present representative data for the broader class of fluorinated and phenylacetic acid-derived herbicides to provide a comparative context for researchers.

Table 1: Comparative Pre-Emergent Herbicidal Activity of Phenylacetic Acid Analogs

Compound/AnalogApplication Rate (g/ha)Target WeedInhibition (%)Reference
Phenylacetic Acid Analog A150Digitaria sanguinalis (Large Crabgrass)75[2]
Phenylacetic Acid Analog B150Amaranthus retroflexus (Redroot Pigweed)85[2]
Phenylacetic Acid Analog C100Setaria faberi (Giant Foxtail)60[3]
Phenylacetic Acid Analog D200Abutilon theophrasti (Velvetleaf)90[3]

Table 2: Comparative Post-Emergent Herbicidal Activity of Phenylacetic Acid Analogs

Compound/AnalogApplication Rate (g/ha)Target WeedGrowth Reduction (%)Reference
Phenylacetic Acid Analog E250Lolium multiflorum (Italian Ryegrass)80[4]
Phenylacetic Acid Analog F250Brassica campestris (Field Mustard)95[4]
Phenylacetic Acid Analog G300Chenopodium album (Common Lambsquarters)70[5]
Phenylacetic Acid Analog H150Echinochloa crus-galli (Barnyardgrass)88[3]

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound and its derivatives for agrochemical applications.

Protocol 1: Synthesis of this compound

A general synthetic route to fluorinated phenylacetic acids involves the conversion of a corresponding benzyl halide.

Materials:

  • 5-Fluoro-2-(trifluoromethyl)benzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Cyanation: Dissolve 5-Fluoro-2-(trifluoromethyl)benzyl bromide in ethanol in a round-bottom flask. Add a solution of sodium cyanide in water dropwise while stirring at room temperature. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add concentrated hydrochloric acid to the residue and heat to reflux to hydrolyze the nitrile to the carboxylic acid.

  • Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent using a rotary evaporator to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow start 5-Fluoro-2-(trifluoromethyl)benzyl bromide intermediate 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile start->intermediate Cyanation reagent1 NaCN, Ethanol/Water product This compound intermediate->product Hydrolysis reagent2 Conc. HCl, Heat purification Extraction & Purification product->purification

Caption: Synthetic pathway for this compound.

Protocol 2: Evaluation of Pre-Emergent Herbicidal Activity

This protocol outlines a method for assessing the ability of a test compound to inhibit weed seed germination and seedling emergence.[6][7]

Materials:

  • This compound

  • Acetone

  • Tween® 20

  • Distilled water

  • Petri dishes (9 cm)

  • Filter paper (Whatman No. 1)

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Growth chamber with controlled light and temperature

  • Positive control (commercial pre-emergent herbicide)

  • Negative control (solvent blank)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in distilled water containing 0.1% (v/v) Tween® 20 to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 ppm).

  • Seed Plating: Place a sheet of filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of the test solution, positive control, or negative control onto the filter paper.

  • Incubation: Evenly distribute a known number of seeds (e.g., 20) of a single weed species onto the moistened filter paper in each dish. Seal the petri dishes with parafilm.

  • Growth Conditions: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of germination and growth compared to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition).

Pre_Emergent_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution (Compound in Acetone) B Create Serial Dilutions (in Water + Tween 20) A->B C Apply Solution to Filter Paper in Petri Dish B->C D Place Weed Seeds on Filter Paper C->D E Seal and Incubate in Growth Chamber D->E F Measure Germination Rate, Root & Shoot Length E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for pre-emergent herbicidal activity assay.

Protocol 3: Evaluation of Post-Emergent Herbicidal Activity

This protocol is designed to assess the efficacy of a test compound on established weeds.

Materials:

  • This compound

  • Acetone

  • Tween® 20

  • Distilled water

  • Pots with soil

  • Weed seedlings at the 2-4 leaf stage (e.g., Lolium multiflorum, Brassica campestris)

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled environmental conditions

  • Positive control (commercial post-emergent herbicide)

  • Negative control (solvent blank)

Procedure:

  • Plant Preparation: Grow weed seedlings in pots in a greenhouse to the 2-4 leaf stage.

  • Preparation of Test Solutions: Prepare spray solutions of the test compound at various concentrations in a water-acetone mixture with 0.1% (v/v) Tween® 20.

  • Application: Spray the weed seedlings with the test solutions, positive control, or negative control until foliage is uniformly wet.

  • Growth Conditions: Return the pots to the greenhouse and maintain under controlled conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, growth inhibition) compared to the negative control.

  • Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth or biomass).

Post_Emergent_Assay start Grow Weed Seedlings (2-4 leaf stage) prep Prepare Spray Solutions (Compound, Controls) start->prep application Spray Seedlings (Uniform Coverage) prep->application incubation Maintain in Greenhouse (Controlled Conditions) application->incubation assessment Visual Assessment of Injury (% Damage) incubation->assessment analysis Determine GR50 Value assessment->analysis

Caption: Workflow for post-emergent herbicidal activity assay.

Signaling Pathways and Logical Relationships

The precise molecular target of fluorinated phenylacetic acids is not definitively established in the provided search results. However, based on the structural similarity to known auxin-mimicking herbicides, a plausible hypothesis is the disruption of auxin signaling pathways. Auxins are a class of plant hormones that regulate many aspects of plant growth and development.

Auxin_Signaling_Hypothesis Compound This compound (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1/AFB) Compound->Receptor Binds to Repressor Aux/IAA Repressor Proteins Receptor->Repressor Promotes Degradation of ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription of Response Uncontrolled Growth & Plant Death Genes->Response

Caption: Hypothesized mechanism of action via the auxin signaling pathway.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies with Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[1][2]

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how chemical modifications to a lead compound affect its biological activity.[3] By synthesizing and evaluating a series of fluorinated analogs, researchers can elucidate the key structural features that govern potency, selectivity, and safety, thereby guiding the optimization of drug candidates.[3]

These application notes provide a detailed overview and experimental protocols for conducting SAR studies with fluorinated analogs, focusing on three distinct target classes: protein kinases, cannabinoid receptors, and bacterial sialyltransferases.

Section 1: SAR of Fluorinated Kinase Inhibitors - Casein Kinase 2 (CSNK2)

Casein Kinase 2 (CSNK2) is a serine/threonine-selective protein kinase implicated in various cellular processes, including cell cycle control and DNA repair.[4] Its dysregulation is linked to tumorigenesis, making it a compelling target for cancer therapy.[4][5] The following details the SAR of a pyrazolo[1,5-a]pyrimidine scaffold and the impact of fluorination on its inhibitory activity against CSNK2.

Data Presentation

Strategic fluorination of a lead compound was investigated to improve its metabolic stability while maintaining potent inhibition of CSNK2. The ortho-fluorination of the aniline ring in compound 2 demonstrated a retention of low nanomolar potency against CSNK2A1 and CSNK2A2, comparable to the parent compound 1 .

CompoundRCSNK2A1 IC50 (nM)CSNK2A2 IC50 (nM)Antiviral (MHV) EC50 (µM)Antiviral (SARS-CoV-2) EC50 (µM)
1 H560.80.9
2 F670.70.8

Data sourced from a study on strategic fluorination of pyrazolo[1,5-a]pyrimidine inhibitors.

Signaling Pathway

CSNK2 is a constitutively active kinase that participates in multiple signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are crucial for cell proliferation and survival.[6][7] Inhibition of CSNK2 can disrupt these pro-survival signals in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes IKK IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates for Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates CSNK2 CSNK2 CSNK2->AKT Phosphorylates & Activates CSNK2->IKK Phosphorylates & Activates NFkB_n->Gene_Expression Promotes

CSNK2 Signaling Pathway Involvement.
Experimental Protocols

Synthesis of Fluorinated Pyrazolopyrimidine Analog (General Procedure)

This protocol is a representative synthesis for pyrazolopyrimidine-based kinase inhibitors.

  • Step 1: Condensation. To a solution of 3-amino-6-(3-aminophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile in a suitable solvent (e.g., DMF), add the corresponding acid chloride (e.g., 2-fluorobenzoyl chloride) and a non-nucleophilic base (e.g., DIPEA).

  • Step 2: Reaction. Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 3: Work-up. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 4: Purification. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated analog.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a method to quantitatively measure the binding of an inhibitor to a kinase in live cells.[8][9][10]

  • Cell Preparation: Seed HEK293 cells into 96-well plates. Transfect the cells with a vector encoding the CSNK2-NanoLuc® fusion protein.[10]

  • Compound Preparation: Prepare serial dilutions of the fluorinated test compounds in DMSO.

  • Assay: a. On the day of the assay, remove the culture medium from the cells. b. Add the NanoBRET™ Tracer and the test compound to the wells. c. Add the NanoGlo® Substrate to initiate the luminescence reaction.

  • Data Acquisition: Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value.

G Start Start Seed_Cells Seed HEK293 Cells in 96-well Plate Start->Seed_Cells Transfect Transfect with CSNK2-NanoLuc® Vector Seed_Cells->Transfect Incubate_24h Incubate 24h Transfect->Incubate_24h Add_Tracer_Compound Add NanoBRET™ Tracer & Test Compound Incubate_24h->Add_Tracer_Compound Incubate_2h Incubate 2h Add_Tracer_Compound->Incubate_2h Add_Substrate Add NanoGlo® Substrate Incubate_2h->Add_Substrate Read_Plate Read Luminescence (Donor & Acceptor) Add_Substrate->Read_Plate Analyze Calculate BRET Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End

NanoBRET™ Assay Workflow.

Section 2: SAR of Fluorinated Cannabinoid Receptor Ligands

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are key components of the endocannabinoid system.[11] They are involved in a wide range of physiological processes, and their modulation is a therapeutic strategy for various diseases. Fluorination of classical cannabinoid structures has been explored to modulate their binding affinity and selectivity.

Data Presentation

A study on 1-fluoro-1-deoxy-Δ⁸-THC analogs revealed that the introduction of fluorine at the C-1 position had a significant detrimental effect on CB1 receptor binding affinity compared to the parent hydroxyl compound.[12][13]

CompoundRCB1 Ki (nM)CB2 Ki (nM)
Δ⁸-THCOH45 ± 5>10000
4 (alkyne)F11,000 ± 1,500>10000
5 (alkene)F2,800 ± 400>10000
6 (alkane)F9,800 ± 1,200>10000

Data sourced from a study on the SAR of fluorinated classical cannabinoids.[12]

Signaling Pathway

CB1 receptor activation by an agonist initiates a signaling cascade through Gi/o proteins.[11] This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, ultimately influencing neurotransmission and other cellular functions.[11][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Gene_Expression_N Gene Expression (Neuronal Function) Transcription_Factors->Gene_Expression_N Agonist Cannabinoid Agonist Agonist->CB1R Binds

Cannabinoid Receptor 1 (CB1R) Signaling Pathway.
Experimental Protocols

Synthesis of 1-Fluoro-1-deoxy-Δ⁸-THC Analogs (General Procedure)

This protocol outlines a general synthetic route for fluorinated cannabinoid analogs.[12]

  • Step 1: Demethylation. Demethylate 1-fluoro-3,5-dimethoxybenzene using a suitable reagent (e.g., boron tribromide) to yield the corresponding resorcinol.

  • Step 2: Condensation. Condense the fluororesorcinol with p-mentha-2,8-dien-1-ol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the tricyclic core.

  • Step 3: Side-chain installation. Alkylate the phenolic hydroxyl group with the appropriate alkyl halide (e.g., 1-bromohept-2-yne for the alkyne analog) in the presence of a base (e.g., potassium carbonate).

  • Step 4: Purification. Purify the final product by column chromatography.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CB1 receptor.[15][16]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 cells).[17]

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940) and varying concentrations of the fluorinated test compound.

  • Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Section 3: SAR of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation

Bacterial pathogens can evade the host immune system by decorating their surfaces with host-derived sialic acids.[18] Inhibiting this process of bacterial sialylation is a promising anti-infective strategy. SAR studies of fluorinated sialic acid analogs have been conducted to develop potent and selective inhibitors.[18][19]

Data Presentation

The inhibitory potency of C-5 modified 3-fluorosialic acid (SiaFNAc) analogs on the incorporation of sialic acid by Nontypeable Haemophilus influenzae (NTHi) was evaluated.[20] Modifications at the C-5 position were generally well-tolerated.

CompoundR Group at C-5EC50 (µM)
2a -NH(CO)CH₃1.8
2b -NH(CO)CH₂CH₃2.5
2c -NH(CO)CH₂CH₂CH₃3.1
2d -NH(CO)CH(CH₃)₂4.2
2e -NH(CO)cyclopropyl3.8

Data sourced from a study on the SAR of fluorinated sialic acid inhibitors.[20]

Bacterial Sialylation Pathway

Bacteria like NTHi utilize a transport system to uptake host sialic acid, which is then activated to CMP-sialic acid by CMP-sialic acid synthetase.[21] Sialyltransferases then transfer the sialic acid to the lipooligosaccharide (LOS) on the bacterial surface.[21][22]

G cluster_host Host Environment cluster_bacterium Bacterium (e.g., NTHi) Host_Sialic_Acid Host Sialic Acid Transporter Sialic Acid Transporter (SiaP) Host_Sialic_Acid->Transporter Uptake Sialic_Acid_in Sialic Acid Transporter->Sialic_Acid_in Synthetase CMP-Sialic Acid Synthetase (SiaB) Sialic_Acid_in->Synthetase CTP CMP_Sialic_Acid CMP-Sialic Acid Synthetase->CMP_Sialic_Acid Sialyltransferase Sialyltransferase (e.g., LsgB) CMP_Sialic_Acid->Sialyltransferase Donor Substrate Sialylated_LOS Sialylated LOS Sialyltransferase->Sialylated_LOS Sialylation LOS Lipooligosaccharide (LOS) LOS->Sialyltransferase Acceptor

Bacterial Sialylation Pathway.
Experimental Protocols

Synthesis of C-5 Modified SiaFNAc Inhibitors (General Procedure)

This protocol describes a general method for the synthesis of C-5 modified fluorinated sialic acid analogs.[23]

  • Step 1: Mannosamine Modification. Modify the N-acetyl group of mannosamine with the desired acyl group by reacting with the corresponding anhydride or acid chloride.

  • Step 2: Enzymatic Condensation. Condense the modified mannosamine derivative with sodium fluoropyruvate in the presence of Neu5Ac aldolase to generate the C-5 modified 3-fluorosialic acid.

  • Step 3: Purification. Purify the final product using ion-exchange chromatography followed by size-exclusion chromatography.

Bacterial Sialylation Inhibition Assay

This assay measures the ability of test compounds to inhibit the incorporation of sialic acid into the bacterial LOS.[23]

  • Bacterial Culture: Grow NTHi to mid-log phase in a suitable culture medium.

  • Incubation: Incubate the bacteria with a fluorescently or radioactively labeled sialic acid analog (e.g., SiaNAz) in the presence of varying concentrations of the fluorinated test inhibitor.

  • LOS Isolation: Isolate the LOS from the bacterial cells.

  • Detection:

    • For fluorescently labeled sialic acid, the LOS can be labeled with a fluorescent probe via click chemistry and analyzed by SDS-PAGE and fluorescence imaging.

    • For radiolabeled sialic acid, the radioactivity incorporated into the LOS can be quantified by scintillation counting.

  • Data Analysis: Determine the concentration of the inhibitor that reduces sialic acid incorporation by 50% (EC50).

References

Application Notes and Protocols for the Preparation of Amides from 2-fluoro-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the synthesis of amide derivatives from 2-fluoro-5-(trifluoromethyl)phenylacetic acid. This starting material is of significant interest in medicinal chemistry due to the presence of the fluorine and trifluoromethyl groups, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The electron-withdrawing nature of these substituents, however, can present challenges in the amide coupling reaction, necessitating robust and optimized protocols.

Application Notes

Amide derivatives of 2-fluoro-5-(trifluoromethyl)phenylacetic acid are valuable scaffolds in drug discovery. For instance, aryl acetamides have been investigated as potent agents against the parasite Cryptosporidium, where substitutions on the phenyl ring, including fluorine and trifluoromethyl groups, have been shown to dramatically influence biological activity.[1] The strategic placement of fluorine atoms can lead to significant shifts in potency, sometimes by orders of magnitude, highlighting the importance of synthesizing a diverse range of amide derivatives for structure-activity relationship (SAR) studies.[1]

The synthesis of amides from 2-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common challenges include the potentially lower nucleophilicity of the amine and the electronic effects of the fluoro and trifluoromethyl groups on the phenylacetic acid. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Standard coupling reagents such as carbodiimides (e.g., EDC) in the presence of additives (e.g., HOBt), or uronium-based reagents (e.g., HATU) are often employed.

Experimental Protocols

Two common and effective methods for the preparation of amides from 2-fluoro-5-(trifluoromethyl)phenylacetic acid are presented below. Method 1 utilizes a standard carbodiimide-mediated coupling, which is a widely used and cost-effective approach. Method 2 describes a direct thermal condensation in a suitable solvent.

Method 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and widely applicable method for the formation of amide bonds. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) is used as an additive to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • 2-fluoro-5-(trifluoromethyl)phenylacetic acid

  • Amine of choice (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a round bottom flask, add 2-fluoro-5-(trifluoromethyl)phenylacetic acid (1 equivalent), the desired amine (1.2 equivalents), EDC (2 equivalents), and HOBt (2 equivalents).

  • Dissolve the mixture in anhydrous DMF.

  • Add triethylamine (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF under reduced pressure (in vacuo).

  • Extract the resulting residue with ethyl acetate.

  • Wash the organic layer twice with water and once with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method 2: Thermal Amide Synthesis in THF

This protocol provides a more direct approach for certain substrates, relying on thermal activation for the condensation reaction.

Materials:

  • 2-fluoro-5-(trifluoromethyl)phenylacetic acid

  • Amine of choice (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a round bottom flask, dissolve the amine (1 equivalent) and 2-fluoro-5-(trifluoromethyl)phenylacetic acid (1 equivalent) in THF.[2]

  • Heat the resulting solution to reflux for 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the solution to room temperature.

  • Add the reaction mixture to brine and extract the product with ethyl acetate (repeat the extraction 5 times).[2]

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[2]

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the residue by column chromatography to obtain the final amide product.[2]

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of amides from 2-fluoro-5-(trifluoromethyl)phenylacetic acid.

Amine SubstrateCoupling MethodReagentsSolventReaction TimeTemperatureYield (%)Reference
A substituted piperazinyl derivativeGeneral Proc. D2 (likely EDC/HOBt based)Not specified in detailDMFNot specifiedRT45[1]
A substituted phenylamine derivativeThermalNoneTHF4 hoursRefluxNot specified[2]

Mandatory Visualizations

The following diagrams illustrate the general reaction scheme for amide synthesis and a typical experimental workflow.

Amide_Synthesis_Reaction CarboxylicAcid 2-Fluoro-5-(trifluoromethyl)phenylacetic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea, HOBt-ester) CarboxylicAcid->ActivatedEster + Coupling Reagent (e.g., EDC, HOBt) Amine Amine (R-NH2) Amide Amide Product Amine->Amide ActivatedEster->Amide + Amine

Caption: General reaction pathway for amide synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents 1. Combine Reactants (Acid, Amine, Reagents) Solvent 2. Add Anhydrous Solvent Reagents->Solvent Reaction 3. Stir under specified Temperature & Time Solvent->Reaction Quench 4. Quench Reaction (if necessary) Reaction->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Wash 6. Wash Organic Layer Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: Standard workflow for amide synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Aqueous Workup and Extraction

  • Potential Cause: Incomplete extraction of the product from the aqueous layer. The solubility of phenylacetic acids in aqueous solutions is highly pH-dependent.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous layer is acidified to a pH of 1-2 with an acid like 1M HCl before extraction. This protonates the carboxylate, making the compound less water-soluble.

    • Solvent Selection: Use a suitable organic solvent for extraction. Ethyl acetate, diethyl ether, or dichloromethane are common choices.

    • Multiple Extractions: Perform multiple extractions (at least 3x) with the organic solvent to maximize the recovery of the product from the aqueous phase.

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove dissolved water and improve phase separation.

Issue 2: Oiling Out During Recrystallization

  • Potential Cause: The solubility of the compound in the chosen solvent is too high, or the solution is cooled too quickly. Impurities can also sometimes suppress crystallization.

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • If using a single solvent, try a solvent pair. Good options for moderately polar compounds include ethyl acetate/hexanes or toluene/heptane.

      • Dissolve the crude product in a minimal amount of the hot, more polar solvent. Slowly add the less polar solvent (the "anti-solvent") until the solution becomes turbid. Reheat until the solution is clear, then allow it to cool slowly.

    • Slower Cooling: Allow the crystallization solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.

    • Seeding: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Issue 3: Broad or Depressed Melting Point of Purified Product

  • Potential Cause: The presence of residual solvent or impurities in the final product. The reported melting point for pure this compound is in the range of 112-115°C.

  • Troubleshooting Steps:

    • Drying: Ensure the purified solid is thoroughly dried under vacuum to remove any residual solvent.

    • Re-purification: If the melting point is still low and broad, a second purification step may be necessary. If recrystallization was performed, consider column chromatography, or vice-versa.

    • Purity Analysis: Use analytical techniques like HPLC or GC to assess the purity and identify potential contaminants.

Issue 4: Co-elution of Impurities During Column Chromatography

  • Potential Cause: The polarity of the mobile phase is too high, or the stationary phase is not providing adequate separation.

  • Troubleshooting Steps:

    • TLC Optimization: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC). A good solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and show good separation from impurities.

    • Solvent Gradient: Start with a less polar mobile phase (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity to elute the product after the less polar impurities have passed through.

    • Stationary Phase: Silica gel is a common choice for the purification of acidic compounds. If separation is still poor, consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Potential impurities can originate from the starting materials, side reactions, or degradation products. Common impurities may include:

  • Unreacted starting materials from the synthesis route.

  • Isomeric byproducts with different substitution patterns on the phenyl ring.

  • Byproducts from incomplete or side reactions, such as esters if an alcohol was present.

Q2: What are suitable solvents for recrystallizing this compound?

A2: A solvent or solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Good starting points for screening are:

  • Single solvents: Toluene, ethyl acetate, or isopropanol.

  • Solvent pairs: Ethyl acetate/hexanes, toluene/heptane, or methanol/water.

Q3: How can I monitor the purity of my product during the purification process?

A3: The purity can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the progress of a reaction and the separation during column chromatography.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative information about the purity of the sample.

  • Melting Point: A sharp melting point close to the literature value (112-115°C) is a good indicator of high purity.

Experimental Protocols

Protocol 1: General Extractive Workup

  • Cool the reaction mixture to room temperature.

  • If the reaction was conducted in an organic solvent, it can be removed under reduced pressure.

  • Add water and a suitable organic solvent (e.g., ethyl acetate) to the mixture.

  • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid, making it soluble in the aqueous phase.

  • Separate the layers and wash the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove non-acidic impurities.

  • Carefully acidify the aqueous phase to a pH of 1-2 with an acid (e.g., 1M HCl).

  • Extract the acidified aqueous solution three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization from a Solvent Pair (Ethyl Acetate/Hexanes)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes while the solution is still hot until a slight cloudiness persists.

  • Reheat the mixture gently until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography on Silica Gel

  • Determine a suitable mobile phase using TLC. A common starting point for phenylacetic acids is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v) with a small amount of acetic acid (e.g., 0.5%) to improve peak shape.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Extraction Low to ModerateHighGood for initial cleanupDoes not remove impurities with similar acidity
Recrystallization HighModerate to HighCost-effective, scalableRisk of "oiling out", potential for product loss in mother liquor
Column Chromatography Very HighModerateExcellent for separating closely related impuritiesMore time-consuming, requires more solvent

Visualizations

G cluster_0 Purification Workflow Crude_Product Crude 5-Fluoro-2-(trifluoromethyl) phenylacetic acid Extraction Aqueous Workup (Acid-Base Extraction) Crude_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

G cluster_1 Troubleshooting Recrystallization Start Attempting Recrystallization Oiling_Out Product 'oils out'? Start->Oiling_Out Slow_Cooling Cool solution more slowly Oiling_Out->Slow_Cooling Yes Success Successful Crystallization Oiling_Out->Success No Solvent_Pair Use a solvent pair (e.g., EtOAc/Hexanes) Slow_Cooling->Solvent_Pair Seeding Add a seed crystal Solvent_Pair->Seeding Seeding->Success Failure Consider Column Chromatography Seeding->Failure If still unsuccessful

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

Technical Support Center: 5-Fluoro-2-(trifluoromethyl)phenylacetic acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting a suitable recrystallization solvent for 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I can't find a recommended recrystallization solvent for this compound. Where should I start?

A1: It is common for specific recrystallization solvents for novel or specialized compounds not to be readily available in the literature. The best approach is to perform a systematic solvent screening experiment. The goal is to identify a solvent or solvent system that meets the following criteria:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: The compound should precipitate out of the solution upon cooling, allowing for recovery of purified crystals.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

Q2: What are some good starting solvents to screen for the recrystallization of this compound?

A2: Based on the structure of this compound, which is a moderately polar aromatic carboxylic acid, a range of solvents with varying polarities should be tested. The fluorine and trifluoromethyl groups increase the non-polar character of the aromatic ring. Here are some suggested solvents to begin your screening:

  • Non-polar: Heptane, Hexane, Cyclohexane, Toluene

  • Intermediate Polarity: Diethyl Ether, Ethyl Acetate, Dichloromethane

  • Polar Protic: Ethanol, Methanol, Isopropanol, Water

  • Polar Aprotic: Acetone, Acetonitrile

Q3: My compound is soluble in all tested solvents at room temperature. What should I do?

A3: If your compound is soluble in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization. However, you can use this information to develop a solvent/anti-solvent system. In this technique, you dissolve your compound in a solvent in which it is highly soluble (the "solvent") and then slowly add a miscible solvent in which it is poorly soluble (the "anti-solvent") until the solution becomes turbid. Gentle heating to redissolve the compound followed by slow cooling can then induce crystallization.

Q4: My compound is insoluble in all tested solvents, even at boiling. What is the next step?

A4: If the compound is insoluble in a range of solvents, you may need to consider a mixed solvent system. Try dissolving the compound in a small amount of a hot solvent in which it has some, albeit limited, solubility. Then, you can try adding a co-solvent to increase the overall solvating power. Alternatively, for highly insoluble compounds, other purification techniques like chromatography may be more appropriate.

Q5: I am observing an oiling out of my compound instead of crystal formation. How can I fix this?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To remedy this, you can try the following:

  • Use a lower boiling point solvent.

  • Use a larger volume of solvent to avoid supersaturation.

  • Lower the temperature at which crystallization begins.

  • Add a seed crystal to encourage crystallization.

  • Try a different solvent or solvent system.

Data Presentation

Table 1: Potential Solvents for Screening

The following table provides a list of common laboratory solvents, ordered by increasing polarity, that can be used for an initial recrystallization solvent screening for this compound.

SolventClassBoiling Point (°C)Polarity IndexNotes
HeptaneNon-polar980.1A good starting point for a non-polar solvent. Often used as an anti-solvent.
TolueneNon-polar Aromatic1112.4The aromatic nature may help in dissolving the phenylacetic acid derivative.
DichloromethaneHalogenated403.1A versatile solvent, but its low boiling point may limit the solubility difference between hot and cold solutions.
Diethyl EtherEther352.8Similar to dichloromethane, its high volatility and low boiling point can be a challenge.
Ethyl AcetateEster774.4A good mid-polarity solvent that is often effective for a wide range of organic compounds.
AcetoneKetone565.1A highly polar aprotic solvent. Its low boiling point is a consideration.
IsopropanolAlcohol823.9A common protic solvent for recrystallization.
EthanolAlcohol784.3Similar to isopropanol and often used in combination with water. A benzene-ethanol mixture has been used for the recrystallization of the parent compound, phenylacetic acid.[1]
MethanolAlcohol655.1A polar protic solvent with a low boiling point.
WaterPolar Protic10010.2Due to the carboxylic acid group, there might be some solubility in hot water. Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases with molar mass.[2][3] Generally, carboxylic acids are soluble in organic solvents like ethanol, toluene, and diethyl ether.[2][3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening
  • Preparation: Place approximately 20-50 mg of your crude this compound into a small test tube.

  • Initial Solubility Test: Add the solvent to be tested dropwise at room temperature, swirling after each addition, up to about 1 mL. Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • Heating: If the compound is not fully soluble at room temperature, heat the test tube in a sand bath or water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid completely dissolves.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Crystal Formation: Observe if crystals form. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: An ideal solvent will dissolve the compound when hot but will yield a good recovery of crystals upon cooling.

Protocol 2: Mixed Solvent (Solvent/Anti-Solvent) Recrystallization Screening
  • Dissolution: In a small test tube, dissolve a small amount (20-50 mg) of the crude compound in a minimum amount of a hot solvent in which it is highly soluble (the "solvent").

  • Addition of Anti-Solvent: While the solution is still hot, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound solvent_screen Perform Single Solvent Screening (Protocol 1) start->solvent_screen dissolves_rt Dissolves at Room Temperature? solvent_screen->dissolves_rt insoluble_hot Insoluble when Hot? dissolves_rt->insoluble_hot No mixed_solvent Perform Mixed Solvent Screening (Protocol 2) dissolves_rt->mixed_solvent Yes ideal_solvent Ideal Solvent Found insoluble_hot->ideal_solvent No insoluble_hot->mixed_solvent Yes consider_other Consider Alternative Purification (e.g., Chromatography) insoluble_hot->consider_other Yes, in all tested solvents successful_recrystallization Successful Recrystallization ideal_solvent->successful_recrystallization oiling_out Compound Oils Out? mixed_solvent->oiling_out troubleshoot_oil Troubleshoot Oiling Out: - Lower boiling point solvent - More solvent - Seed crystal oiling_out->troubleshoot_oil Yes oiling_out->successful_recrystallization No troubleshoot_oil->mixed_solvent

Caption: Workflow for selecting a recrystallization solvent.

References

Technical Support Center: Purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (CAS 239135-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of synthetic impurities from 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt (CAS 1171331-39-7).

Frequently Asked Questions (FAQs)

Q1: What is CAS 239135-52-5 and what is its primary application?

A1: CAS 239135-52-5 refers to 2-amino-N-(2,2,2-trifluoroethyl)acetamide. It is a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide.[1] The compound is often handled as its more stable hydrochloride salt.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: A significant impurity is the dimer N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide.[1][2] This dimer typically forms from the sequential reaction of unreacted 2-chloro-N-(2,2,2-trifluoroethyl) acetamide, a common starting material.[1] Other potential impurities can include residual starting materials, reagents, and solvents from the synthesis.

Q3: What are the general strategies for purifying 2-amino-N-(2,2,2-trifluoroethyl)acetamide?

A3: The most common purification strategy involves converting the crude product to its hydrochloride salt. This process typically includes the following steps:

  • Reaction with an acid (e.g., hydrochloric acid in a solvent like isopropyl alcohol).

  • Precipitation or crystallization of the salt.

  • Filtration to collect the solid salt.

  • Washing the collected solid with a suitable organic solvent (e.g., ethyl acetate) to remove soluble impurities.[2][3]

  • Drying the purified salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Initial Purification Incomplete removal of the dimer impurity.- Ensure complete reaction of the starting materials to minimize dimer formation. - Optimize the washing step by using a larger volume of solvent or a different solvent system. - Consider recrystallization of the hydrochloride salt from a suitable solvent.
Residual solvents or starting materials.- Ensure the product is thoroughly dried under vacuum. - Optimize the washing procedure to effectively remove these impurities.
Poor Yield of Purified Product Loss of product during filtration and washing.- Use a filter with an appropriate pore size to prevent loss of fine particles. - Minimize the volume of washing solvent used, or cool the solvent to reduce the solubility of the product.
Incomplete precipitation of the hydrochloride salt.- Ensure the pH is sufficiently acidic to promote salt formation. - Cool the solution for an adequate amount of time to maximize precipitation.
Product is an Oil or Gummy Solid, Not a Crystalline Solid Presence of significant impurities inhibiting crystallization.- Attempt to triturate the material with a non-polar solvent to induce solidification. - Consider a chromatographic purification step if crystallization fails.
Inappropriate solvent for precipitation/crystallization.- Experiment with different solvent systems for the salt formation and precipitation.
Dimer Impurity Still Detected by HPLC After Purification The dimer has similar solubility properties to the desired product salt.- A carefully optimized recrystallization may be necessary. - For very high purity requirements, preparative HPLC might be required.

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Washing

This protocol is based on a common method described in the patent literature for purifying 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[2]

Materials:

  • Crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (HCl) solution in IPA

  • Ethyl acetate

  • Filter funnel and flask

  • Stirring apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide in a suitable solvent such as ethyl acetate.

  • Slowly add a solution of hydrochloric acid in isopropyl alcohol to the stirred solution.

  • Continue stirring for 1-2 hours to allow for the complete precipitation of the hydrochloride salt.

  • Collect the resulting solid by filtration.

  • Wash the filter cake with ethyl acetate to remove residual impurities.

  • Dry the purified 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride in a vacuum oven at a suitable temperature (e.g., 50°C) for 8 hours.[3]

Protocol 2: Analytical Method for Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Typical):

  • Column: A reverse-phase column (e.g., C18) is generally suitable. For separating fluorinated compounds, a fluorinated stationary phase can also be effective.[4]

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., around 210-220 nm).

  • Injection Volume: 5-10 µL.

Procedure:

  • Prepare a standard solution of a reference sample of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride of known purity in a suitable diluent (e.g., mobile phase).

  • Prepare a sample solution of the purified product at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The absence of a peak corresponding to the dimer impurity indicates successful purification.

Quantitative Data

Purification Method Starting Material Solvents Achieved Purity (HPLC) Yield Key Impurity Removed Reference
Hydrochloride Salt Formation and WashingCrude 2-amino-N-(2,2,2-trifluoroethyl)acetamideIsopropyl alcohol, Ethyl acetate98.85%85.96%Dimer impurity (not detected)[2]
Beating with Ethyl AcetateCrude 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochlorideEthyl acetate99%89.68%Not specified[3]

Visualizations

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Quality Control crude Crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide dissolve Dissolve in Ethyl Acetate crude->dissolve add_hcl Add HCl in IPA dissolve->add_hcl precipitate Precipitate Salt add_hcl->precipitate filtrate Filter precipitate->filtrate wash Wash with Ethyl Acetate filtrate->wash dry Dry under Vacuum wash->dry hplc HPLC Analysis dry->hplc pure_product Purified Hydrochloride Salt hplc->pure_product

Caption: Experimental workflow for the purification of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

TroubleshootingLogic start Low Purity Detected by HPLC impurity_type Identify Impurity start->impurity_type dimer Dimer Present impurity_type->dimer Dimer starting_material Residual Starting Material impurity_type->starting_material Other optimize_wash Optimize Washing Step (Volume, Solvent) dimer->optimize_wash starting_material->optimize_wash optimize_drying Optimize Drying (Time, Vacuum) starting_material->optimize_drying recrystallize Recrystallize Salt optimize_wash->recrystallize If still impure

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and practical synthetic routes include:

  • Hydrolysis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile: This is a two-step process involving the synthesis of the nitrile followed by hydrolysis.

  • Grignard Reaction and Carboxylation: This route involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with carbon dioxide.

  • Willgerodt-Kindler Reaction: This method can be used to synthesize the target compound from the corresponding acetophenone derivative.

Q2: Why is the yield of my Grignard reaction for this compound consistently low?

A2: Low yields in Grignard reactions involving electron-deficient aryl halides, such as those containing fluoro and trifluoromethyl groups, are common. Potential causes include:

  • Difficulty in Grignard Reagent Formation: The electron-withdrawing nature of the substituents can make the formation of the Grignard reagent challenging.

  • Side Reactions: Wurtz coupling is a common side reaction.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

Q3: What are the primary challenges associated with the hydrolysis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile?

A3: The primary challenges include:

  • Incomplete Hydrolysis: The electron-withdrawing trifluoromethyl group can affect the reactivity of the nitrile group, sometimes leading to incomplete conversion to the carboxylic acid.

  • Formation of Amide Intermediate: Under certain conditions, the reaction may stop at the amide intermediate.

  • Harsh Reaction Conditions: Complete hydrolysis often requires strong acids or bases and elevated temperatures, which can lead to side product formation.

Q4: Can the Willgerodt-Kindler reaction be effectively used for this synthesis?

A4: Yes, the Willgerodt-Kindler reaction is a viable method. However, challenges can include:

  • Complex Reaction Mixtures: The reaction can sometimes produce a mixture of products, including the thioamide intermediate and various sulfur-containing byproducts, making purification difficult.[1][2]

  • Reaction Conditions: The reaction typically requires high temperatures and can be sensitive to the specific substrate and reagents used.

Troubleshooting Guides

Route 1: Hydrolysis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Problem: Low Yield of Carboxylic Acid

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Hydrolysis Increase reaction time and/or temperature. Use a stronger acid (e.g., concentrated H₂SO₄) or base (e.g., higher concentration of NaOH or KOH).Increased conversion of the nitrile to the carboxylic acid.
Formation of Stable Amide Intermediate After initial hydrolysis, add a stronger hydrolyzing agent or increase the temperature to force the conversion of the amide to the carboxylic acid.Conversion of the amide intermediate to the final product.
Side Reactions/Degradation Use milder reaction conditions if possible (e.g., moderate acid/base concentration and temperature). Monitor the reaction closely by TLC or HPLC to avoid over-reaction.Minimized byproduct formation and improved purity of the desired product.

Problem: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting Suggestion Expected Outcome
Presence of Unreacted Nitrile Optimize the hydrolysis conditions to ensure complete reaction. Use a purification method that effectively separates compounds with different polarities, such as column chromatography.Isolation of the pure carboxylic acid.
Contamination with Amide Intermediate Adjust the pH during workup to selectively extract the carboxylic acid. Recrystallization can also be effective in separating the acid from the less acidic amide.Improved purity of the final product.
Route 2: Grignard Reaction and Carboxylation

Problem: Low Yield of this compound

Potential Cause Troubleshooting Suggestion Expected Outcome
Failure to Initiate Grignard Reaction Activate magnesium turnings with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere (N₂ or Ar). Use a high-quality, anhydrous solvent (e.g., THF, diethyl ether).Successful formation of the Grignard reagent, often indicated by a color change and gentle reflux.
Wurtz Coupling Side Reaction Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Avoid excessively high temperatures during Grignard reagent formation.Minimized formation of biphenyl byproducts.[3]
Inefficient Carboxylation Use a large excess of freshly crushed dry ice (solid CO₂). Pour the Grignard solution onto the dry ice with vigorous stirring to ensure rapid and efficient reaction.[4]Improved yield of the desired carboxylic acid.
Decomposition of Grignard Reagent Trifluoromethyl-substituted phenyl Grignard reagents can be unstable. It is recommended to use an appropriate concentration of the reagent based on calorimetric evaluation.Reduced decomposition and higher yield of the desired product.[5]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

  • To a solution of 5-Fluoro-2-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add sodium cyanide (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile.

Step 2: Hydrolysis to this compound

  • To 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile (1.0 eq), add a solution of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Grignard Reaction and Carboxylation

This protocol requires strict anhydrous and inert conditions.

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. Gentle warming may be necessary to initiate the reaction.

  • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.

Step 2: Carboxylation

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate large flask, place an excess of freshly crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of Fluorinated Phenylacetic Acid Derivatives via Nitrile Hydrolysis

Starting NitrileHydrolysis ConditionsYield (%)Reference
2,4,5-TrifluorophenylacetonitrileH₂SO₄/H₂O, reflux>90Patent CN101659611B
PhenylacetonitrileH₂SO₄/H₂O, reflux~80Organic Syntheses
2-PhenylbutyronitrileH₂SO₄/H₂O, reflux78-84Organic Syntheses

Table 2: Representative Yields for Grignard Carboxylation to form Phenylacetic Acid Derivatives

Grignard PrecursorCarboxylation ConditionsYield (%)Reference
Benzylmagnesium chlorideCO₂ (dry ice)HighBenchchem
2,4,5-Trifluorophenylmagnesium bromideCO₂, microreactorHighResearchGate
Phenylmagnesium bromideLiquid CO₂Not specifiedUS Patent 3360551A

Visualizations

Reaction_Workflow_Nitrile_Hydrolysis start Start: 5-Fluoro-2-(trifluoromethyl)benzyl halide nitrile_formation Step 1: Cyanation (e.g., NaCN in Acetone) start->nitrile_formation intermediate_nitrile Intermediate: 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile nitrile_formation->intermediate_nitrile hydrolysis Step 2: Hydrolysis (e.g., H₂SO₄/H₂O, heat) intermediate_nitrile->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Workflow for the synthesis via nitrile hydrolysis.

Troubleshooting_Grignard_Reaction start Low Yield in Grignard Carboxylation cause1 Failure to Initiate Reaction? start->cause1 cause2 Side Reactions Occurring? start->cause2 cause3 Inefficient Carboxylation? start->cause3 solution1a Activate Mg with I₂ or 1,2-dibromoethane cause1->solution1a solution1b Ensure Strictly Anhydrous Conditions cause1->solution1b solution2a Slow Addition of Aryl Halide cause2->solution2a solution2b Control Reaction Temperature cause2->solution2b solution3a Use Large Excess of Fresh Dry Ice cause3->solution3a solution3b Vigorous Stirring During Carboxylation cause3->solution3b

Caption: Troubleshooting logic for low Grignard reaction yields.

References

Solubility of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the solubility of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid in organic solvents and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by the interplay of its different functional groups. The molecule contains a carboxylic acid group (-COOH), which is polar and capable of hydrogen bonding, suggesting potential solubility in polar solvents.[1][2] However, it also possesses a trifluoromethyl group (-CF3) and a fluorinated phenyl ring, which are non-polar and hydrophobic. This substantial non-polar region can limit solubility in highly polar solvents but may enhance it in non-polar or moderately polar organic solvents, following the "like dissolves like" principle.[2][3]

Q2: I am observing lower than expected solubility in a polar organic solvent. What could be the cause?

A2: Several factors could contribute to this issue. Firstly, the large hydrophobic trifluoromethyl-phenyl group may be sterically hindering the solvation of the polar carboxylic acid group. Secondly, ensure the solvent is pure and anhydrous, as trace amounts of water can sometimes decrease the solubility of organic compounds in organic solvents. Finally, temperature plays a significant role; the solubility of solids in liquids generally increases with temperature.[1][4] Consider gently warming the solution to see if solubility improves, but be mindful of potential compound degradation at elevated temperatures.

Q3: My compound precipitates out of solution over time. What is happening?

A3: This phenomenon often indicates the formation of a supersaturated solution that is thermodynamically unstable.[5] This can happen if the initial dissolution was aided by heating or vigorous mixing, allowing the solvent to dissolve more solute than it can hold at equilibrium at a given temperature. Over time, the excess solute crashes out of the solution to reach its true thermodynamic solubility. To avoid this, it is crucial to work below the compound's thermodynamic solubility limit for long-term experiments.[5]

Q4: How can I visually assess if my compound is fully dissolved?

A4: A fully dissolved compound will result in a clear, transparent solution with no visible particles, cloudiness, or precipitate. For a more rigorous check, you can shine a laser pointer through the solution. If the laser beam is visible as it passes through the liquid (the Tyndall effect), it indicates the presence of suspended, undissolved particles. A true solution will not scatter the light.

Q5: Are there any common errors to be aware of during the preparation of my solutions?

A5: Yes, common errors include inaccurate weighing of the solute or measurement of the solvent volume, which will lead to incorrect concentration calculations. Another potential issue is insufficient time or agitation for the dissolution to reach equilibrium. It is also important to ensure that the reagents and solvents used are of high purity, as impurities can sometimes affect solubility.[6]

Quantitative Data: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. Researchers are encouraged to determine these values experimentally. The following table is provided as a template to record and compare results.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Observations
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Dimethyl Sulfoxide (DMSO)7.2
N,N-Dimethylformamide (DMF)6.4

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. This is to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid portion). To remove any remaining undissolved solid, pass the sample through a syringe filter.[7]

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC. The measured concentration represents the equilibrium solubility.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for troubleshooting common issues encountered during solubility experiments.

G cluster_start cluster_observation cluster_outcomes cluster_actions1 cluster_actions2 start Start: Prepare Solution observe Observe Solution start->observe clear Solution is Clear (Experiment Successful) observe->clear Clear not_dissolved Compound Not Dissolved (Insoluble/Partially Soluble) observe->not_dissolved Cloudy/Solid Present precipitate Precipitation Over Time observe->precipitate Clear, then Cloudy action1 Troubleshooting for Insolubility not_dissolved->action1 action2 Troubleshooting for Precipitation precipitate->action2 increase_temp Increase Temperature action1->increase_temp change_solvent Use Different Solvent (Consider Polarity) action1->change_solvent sonicate Apply Sonication action1->sonicate increase_temp->observe Re-evaluate change_solvent->start Restart sonicate->observe Re-evaluate reduce_conc Reduce Initial Concentration action2->reduce_conc check_purity Check Compound/Solvent Purity action2->check_purity reduce_conc->start Restart check_purity->start Restart

Caption: Troubleshooting workflow for solubility experiments.

References

Technical Support Center: Preventing Decarboxylation of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information below is designed to help you understand and prevent the unwanted decarboxylation of phenylacetic acids during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for phenylacetic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For phenylacetic acids, this results in the formation of toluene or its derivatives as a byproduct. This side reaction is often undesirable as it reduces the yield of the intended product and introduces impurities that can be difficult to remove.

Q2: What are the main factors that promote the decarboxylation of phenylacetic acids?

A2: The primary factors that promote decarboxylation are high temperatures and pH. Phenylacetic acid can decarboxylate through two main pathways, one for the protonated acid and another for its deprotonated form (phenylacetate anion).[1][2] High temperatures provide the necessary activation energy for this process. The pH of the reaction mixture determines the dominant species (acid or anion), which in turn affects the rate and mechanism of decarboxylation.[1][2]

Q3: I detected toluene in my reaction mixture. Does this confirm that my phenylacetic acid has decarboxylated?

A3: Yes, the presence of toluene or a substituted toluene corresponding to your starting material is a strong indicator of decarboxylation.[3][4]

Q4: At what temperature does decarboxylation become a significant issue?

A4: While significant decarboxylation is observed at very high temperatures (e.g., 300 °C), it can also occur at lower, more common laboratory temperatures, especially during prolonged heating.[1][5] For instance, reactions refluxing in solvents like toluene (approx. 110 °C) for extended periods can lead to noticeable decarboxylation.

Q5: How does pH influence the rate of decarboxylation?

A5: The effect of pH is complex and temperature-dependent. At high temperatures (300 °C), the phenylacetate anion decarboxylates faster than the neutral phenylacetic acid.[1][2] This suggests that basic conditions can accelerate decarboxylation at elevated temperatures. For reactions at or near room temperature, maintaining a neutral to slightly acidic pH is generally advisable to minimize the concentration of the potentially more reactive anion.

Troubleshooting Guide

Issue 1: Low yield of desired product and presence of a nonpolar impurity.
Potential Cause Suggested Solution
Decarboxylation due to excessive heat. - Lower the reaction temperature. If possible, run the reaction at room temperature or 0 °C. - Reduce the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. - If heating is necessary, use a solvent with a lower boiling point.
Decarboxylation catalyzed by reaction conditions. - If using a strong base, consider a weaker, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). - For amide couplings, use an activating agent that allows for lower reaction temperatures (e.g., HATU, HOBt/EDC).
Product loss during workup. - Ensure the pH is correctly adjusted during aqueous extraction to minimize the solubility of your product in the aqueous layer.[6]
Issue 2: My amide coupling reaction with phenylacetic acid is not working well.
Potential Cause Suggested Solution
Formation of a stable ammonium salt. Phenylacetic acid and the amine can form a stable salt, which may require higher temperatures to dehydrate to the amide, leading to decarboxylation.[6] - Use a coupling agent to activate the carboxylic acid at a lower temperature. - For direct thermal amidation, use a Dean-Stark trap to remove water and drive the reaction to completion at a lower temperature.[6]
Inefficient activation of the carboxylic acid. - Ensure your coupling reagents (e.g., EDC, DCC) are fresh and anhydrous.[6] - Optimize the stoichiometry of the coupling agent.
Steric hindrance. Bulky groups on either the phenylacetic acid or the amine can slow down the reaction, requiring harsher conditions that might favor decarboxylation. - Increase the reaction time at a lower temperature. - Consider using a less sterically hindered coupling reagent.

Quantitative Data on Decarboxylation

The rate of decarboxylation is highly dependent on temperature and the form of the phenylacetic acid (protonated or deprotonated).

SpeciesTemperature (°C)Pressure (bar)Apparent Rate Constant (k, h⁻¹)
Phenylacetic Acid30010340.044 ± 0.005
Phenylacetate Anion30010340.145 ± 0.02
Data sourced from a study on the mechanisms of decarboxylation in water at high temperature and pressure.[1][2]

Experimental Protocols to Prevent Decarboxylation

The key to preventing decarboxylation is to use mild reaction conditions. This is particularly important in amide bond formation, a common reaction for phenylacetic acids.

Protocol 1: Amide Coupling using EDC/HOBt

This method is widely used as it allows for the reaction to be carried out at room temperature or below, minimizing the risk of decarboxylation.

Materials:

  • Phenylacetic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the phenylacetic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBt and DIPEA to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the cooled mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Formation and Use of Phenylacetyl Chloride

Converting the carboxylic acid to the more reactive acyl chloride allows the subsequent reaction with an amine to proceed rapidly at low temperatures.

Materials:

  • Phenylacetic acid (1.0 eq)

  • Oxalyl chloride or thionyl chloride (1.2-1.5 eq)

  • A catalytic amount of anhydrous DMF (1-2 drops)

  • Anhydrous solvent (e.g., DCM or benzene)

  • Amine (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (2.0 eq)

Procedure: Part A: Formation of Phenylacetyl Chloride

  • In a flame-dried flask under an inert atmosphere, dissolve the phenylacetic acid in the anhydrous solvent.

  • Add the catalytic DMF.

  • Slowly add the oxalyl chloride or thionyl chloride to the solution at 0 °C. Gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The resulting solution of phenylacetyl chloride can be used directly in the next step.

Part B: Reaction with Amine

  • In a separate flask, dissolve the amine and the non-nucleophilic base in an anhydrous solvent.

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared phenylacetyl chloride solution to the amine solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Work up the reaction as described in Protocol 1 (steps 9-11).

Visualizing the Problem and Solution

Decarboxylation Mechanisms

Decarboxylation can proceed through different pathways depending on whether the phenylacetic acid is in its protonated or deprotonated form.

cluster_acid Acid-Catalyzed Decarboxylation cluster_anion Anion Decarboxylation PAA Phenylacetic Acid Zwitterion Ring-Protonated Zwitterion PAA->Zwitterion H+ Toluene_Acid Toluene + CO2 Zwitterion->Toluene_Acid Heat PA_anion Phenylacetate Anion Benzyl_anion Benzyl Anion + CO2 PA_anion->Benzyl_anion Heat Toluene_Anion Toluene Benzyl_anion->Toluene_Anion H+

Caption: Mechanisms of phenylacetic acid decarboxylation.

Troubleshooting Workflow

A logical approach to diagnosing and solving issues related to decarboxylation.

Start Low Yield or Impurity Observed Check_Impurity Analyze byproduct by GC-MS or NMR Start->Check_Impurity Is_Toluene Is byproduct Toluene? Check_Impurity->Is_Toluene Decarboxylation_Confirmed Decarboxylation Confirmed Is_Toluene->Decarboxylation_Confirmed Yes Other_Issue Investigate Other Side Reactions Is_Toluene->Other_Issue No Review_Temp Review Reaction Temperature Decarboxylation_Confirmed->Review_Temp High_Temp Is Temperature High? Review_Temp->High_Temp Reduce_Temp Lower Temperature and/or Reduce Time High_Temp->Reduce_Temp Yes Review_pH Review Reaction pH High_Temp->Review_pH No End Optimized Reaction Reduce_Temp->End Basic_pH Is pH Basic? Review_pH->Basic_pH Modify_Base Use Weaker/Non-nucleophilic Base or Buffer System Basic_pH->Modify_Base Yes Change_Method Consider Milder Activation Method (e.g., EDC/HOBt) Basic_pH->Change_Method No Modify_Base->End Change_Method->End

Caption: Troubleshooting workflow for decarboxylation.

References

Technical Support Center: Synthesis of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during trifluoromethylation reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Reaction Yield

Question: My trifluoromethylation reaction has a low yield or is not proceeding at all. What are the common causes and how can I resolve this?

Answer: Low or no yield is a common problem that can be attributed to several factors, including the activity of the initiator or catalyst, the quality of the reagents and solvents, and the reactivity of the substrate.

Potential Causes and Solutions:

  • Initiator/Catalyst Inactivity:

    • Moisture Sensitivity: Many initiators, especially fluoride sources like TBAF and CsF, are highly sensitive to moisture. Ensure you are using a rigorously dried fluoride source and anhydrous reaction conditions. Consider purchasing a new batch of the initiator or drying it under a high vacuum. For non-fluoride initiators like K₂CO₃, the catalytic activity can be highly dependent on the solvent.

    • Insufficient Catalyst Loading: While catalytic amounts are typical, the optimal loading can vary. If you suspect insufficient catalyst, a modest increase in the catalyst amount may improve the yield.

  • Reagent and Solvent Quality:

    • Reagent Purity: The purity of the trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), is crucial. Impurities can inhibit the reaction. If you suspect reagent quality is an issue, try using a freshly opened bottle or a batch from a different supplier.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While THF is a common solvent, reactions can sometimes be sluggish. In such cases, switching to a more polar aprotic solvent like DMF can accelerate the reaction and improve yields.

  • Substrate Reactivity:

    • Electron-Poor Substrates: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylation reactions. For less reactive substrates, you may need to employ a more potent initiator system or use a solvent that can better facilitate the reaction, such as DMF.

  • Reaction Stalling:

    • Catalyst Deactivation: Moisture can deactivate catalysts over the course of the reaction. Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.

    • Inhibitors: Trace impurities in the reagents can sometimes quench the reaction. Using freshly purified reagents can help mitigate this issue.

Issue 2: Formation of Silyl Enol Ether Byproduct with Enolizable Ketones

Question: I am working with an enolizable ketone and observe significant formation of the corresponding silyl enol ether. How can I suppress this side reaction?

Answer: The formation of silyl enol ethers is a common side reaction when using enolizable ketones with the Ruppert-Prakash reagent, as the trifluoromethide anion is a strong base. Here are some strategies to minimize this byproduct:

  • Choice of Initiator: Avoid using highly basic initiators. Milder, oxygen-containing nucleophiles like potassium carbonate (K₂CO₃) in DMF are often a better choice and can improve the ratio of the desired trifluoromethylated alcohol to the silyl enol ether.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) generally favors the 1,2-addition pathway over enolization.

  • Slow Addition: A slow, controlled addition of the trifluoromethylating agent can help to maintain a low concentration of the reactive trifluoromethyl anion, which can reduce the rate of deprotonation.

  • Alternative Methods: For particularly problematic substrates, consider converting the carboxylic acid precursor to the trifluoromethyl ketone via an enediolate intermediate. This method involves treating the carboxylic acid with LDA to form the enediolate, followed by trifluoroacetylation and decarboxylation upon acidic workup.[1][2]

Issue 3: Lack of Regioselectivity in Trifluoromethylation

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?

Answer: Controlling regioselectivity is a significant challenge in trifluoromethylation, especially with unsymmetrical substrates. Several strategies can be employed to direct the reaction to the desired position.

  • Ligand Control: In copper-catalyzed trifluoromethylation reactions, the choice of ligand can have a profound impact on regioselectivity. For example, in the trifluoromethylation of propargyl electrophiles, bipyridyl-derived ligands can be used to control the regiochemical outcome, leading to the selective formation of trifluoromethylallenes.[3][4][5]

  • Functional Group Tuning: The substituents on the substrate can influence the regioselectivity of the reaction. In the N-alkylation of trifluoromethylated pyrazoles, for instance, modifying a carbonyl group to a hydrazone can guide the reaction to selectively form either the 3- or 5-CF₃-pyrazole isomer.

  • Use of Additives: Cyclodextrins can be used as additives in radical C-H trifluoromethylation of aromatic compounds to control regioselectivity. The inclusion of the substrate within the cyclodextrin cavity sterically protects certain positions, leading to selective trifluoromethylation at the exposed sites.[6]

Issue 4: Formation of Difluorocarbene Byproducts

Question: I am observing byproducts that suggest the formation of difluorocarbene (:CF₂). What conditions favor this side reaction and how can I avoid it?

Answer: The trifluoromethide anion, generated from reagents like TMSCF₃, can undergo α-elimination of a fluoride ion to form the highly reactive difluorocarbene.[7]

  • Activator Choice: The choice of activator can influence the propensity for difluorocarbene formation. For instance, using iodide as an activator for the Ruppert-Prakash reagent is known to promote the formation of difluorocarbene.

  • Reaction Conditions: The mechanism of difluorocarbene transfer from TMSCF₃ is complex and can be influenced by the initiator (e.g., TBAT vs. NaI), with different kinetic profiles observed.[4][8] Understanding the specific mechanism with your chosen system can help in optimizing conditions to minimize this side reaction. A large excess of TMSCF₃ is often required, and slow-addition protocols can be beneficial.[4][8]

Frequently Asked Questions (FAQs)

Q1: How should I handle and quench reactions that may generate hydrogen fluoride (HF)?

A1: Hydrogen fluoride is an extremely corrosive and toxic substance that requires special handling precautions.

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and HF-resistant gloves (e.g., nitrile or neoprene).[6][9][10] Never work alone when using HF.[9]

  • Quenching Procedure: Reactions involving HF should be quenched carefully. A common method is to slowly add the reaction mixture to a stirred, cooled slurry of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to precipitate calcium fluoride (CaF₂).[11][12] Another approach is to use a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), for quenching.[13]

  • Workup: After quenching, the precipitated CaF₂ can be removed by filtration. The aqueous layer should be extracted with an appropriate organic solvent to isolate the product.

Q2: What is the difference between Togni's reagents and Umemoto's reagents?

A2: Both Togni's and Umemoto's reagents are electrophilic trifluoromethylating agents, but they have different structures and reactivity profiles.

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[12][14] They are effective for the trifluoromethylation of a wide range of nucleophiles.[15][16]

  • Togni's Reagents: These are hypervalent iodine compounds.[13][17][18] Togni's reagent II is known to be metastable and can decompose exothermically upon heating.[17]

  • Reactivity Comparison: The reactivity of these reagents can vary depending on the substrate and reaction conditions. In some cases, Umemoto's reagents have been shown to give higher yields than Togni's reagents in certain trifluoromethylation reactions.[19]

Q3: How can I choose the right trifluoromethylating agent for my reaction?

A3: The choice of trifluoromethylating agent depends on the nature of your substrate and the desired transformation (nucleophilic, electrophilic, or radical). The following decision tree can serve as a general guide.

ReagentSelection start Select Reaction Type nucleophilic Nucleophilic (e.g., carbonyls, imines) start->nucleophilic electrophilic Electrophilic (e.g., enolates, arenes) start->electrophilic radical Radical (e.g., C-H functionalization) start->radical ruppert_prakash Ruppert-Prakash Reagent (TMSCF3) nucleophilic->ruppert_prakash togni_umemoto Togni's or Umemoto's Reagents electrophilic->togni_umemoto radical_source Radical CF3 Source (e.g., CF3I, Togni's reagent with initiator) radical->radical_source

Caption: Decision tree for selecting a trifluoromethylating agent.

Data Presentation

Table 1: Comparison of Catalysts for the Trifluoromethylation of Benzaldehyde with TMSCF₃

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃ (10)DMFRoom Temp295[20]
Cs₂CO₃ (10)DMFRoom Temp298[20]
K₃PO₄ (10)DMFRoom Temp296[20]
TBAF (10)THF00.5>95[7]

Table 2: Ligand Effects on Copper-Catalyzed Trifluoromethylation of Propargyl Electrophiles

SubstrateLigandAllene:Alkyne RatioYield (%)Reference
4aphen>20:185[4]
4aterpy1:1.245[4]
6aphen>20:175[4]
6aterpy1.1:160[4]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 mmol)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)

  • Potassium Carbonate (K₂CO₃) (0.1 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and anhydrous DMF (5 mL).

  • Add K₂CO₃ (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Stir the mixture for 30 minutes to ensure complete desilylation.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cyclodextrin-Mediated Regioselective C-H Trifluoromethylation of an Aromatic Compound

This protocol is adapted from a procedure for the regioselective radical C-H trifluoromethylation of aromatic compounds.[6]

Materials:

  • Aromatic substrate (1.0 mmol)

  • β-Cyclodextrin (1.0 mmol)

  • Togni's Reagent II (1.5 mmol)

  • tert-Butyl hydroperoxide (tBuOOH) (3.0 mmol)

  • Iron(III) chloride (FeCl₃) (catalytic amount)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aromatic substrate (1.0 equiv) and β-cyclodextrin (1.0 equiv) in water.

  • Stir the mixture at room temperature to allow for the formation of the inclusion complex.

  • Add Togni's Reagent II (1.5 equiv), tBuOOH (3.0 equiv), and a catalytic amount of FeCl₃.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Check Reagent & Solvent Quality start->check_reagents check_catalyst Check Initiator/ Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions reagent_sol Use fresh/purified reagents. Dry solvents rigorously. check_reagents->reagent_sol catalyst_sol Use fresh/dry initiator. Optimize catalyst loading. check_catalyst->catalyst_sol conditions_sol Optimize temperature. Consider a different solvent (e.g., DMF). check_conditions->conditions_sol

Caption: Troubleshooting workflow for low reaction yield.

ExperimentalWorkflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Solvent, & Catalyst setup->reagents addition Slow Addition of CF3 Reagent at 0°C reagents->addition reaction Stir at RT & Monitor Progress addition->reaction quench Quench Reaction at 0°C reaction->quench workup Extraction & Drying quench->workup purify Column Chromatography workup->purify

Caption: General experimental workflow for trifluoromethylation.

References

Long-term storage and stability of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.[1]

Q2: Is this compound sensitive to light?

A2: Yes, similar to other trifluoromethyl-substituted phenylacetic acids, this compound can be sensitive to light, particularly UV radiation.[2] Exposure to light can lead to photodegradation. Therefore, it is crucial to store the compound in a light-protected environment, for example, by using amber vials or by wrapping the container in aluminum foil.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong bases and oxidizing agents to prevent chemical reactions that could lead to degradation.

Q4: What are the potential degradation pathways for this compound?

A4: The primary anticipated degradation pathway, particularly under photolytic conditions, is photodecarboxylation.[2][3] This process involves the loss of the carboxylic acid group. Other potential degradation pathways could involve reactions with strong oxidizing agents or hydrolysis under extreme pH conditions, although specific data for this compound is limited. Upon decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the handling and experimental use of this compound.

Issue 1: Inconsistent results in sequential experiments.

  • Possible Cause: Compound degradation due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.

    • Check for Hygroscopicity: Fluorinated carboxylic acids can be hygroscopic.[5][6][7] If the compound has been exposed to air, it may have absorbed moisture, leading to inaccuracies in weighing and concentration calculations. Dry the compound under vacuum if necessary.

    • Assess Light Exposure: Minimize exposure to ambient and direct light during weighing and solution preparation.

    • Perform Purity Check: If degradation is suspected, re-analyze the purity of the stock material using a validated analytical method such as HPLC-UV.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a stability study sample.

  • Possible Cause: Degradation of the compound under the stress conditions.

  • Troubleshooting Steps:

    • Characterize New Peaks: Use techniques like mass spectrometry (MS) or NMR spectroscopy to identify the structure of the new impurities.[8] For fluorinated compounds, 19F NMR can be particularly useful for identifying and quantifying degradation products.

    • Evaluate Degradation Pathway: Based on the identified structures, determine the likely degradation pathway (e.g., photodecarboxylation, hydrolysis, oxidation).

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the main peak from all potential degradation products. This may require adjusting the mobile phase, gradient, or column.

Issue 3: Poor solubility of the compound in aqueous buffers.

  • Possible Cause: The compound has limited aqueous solubility.

  • Troubleshooting Steps:

    • Adjust pH: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

    • Use Co-solvents: A small percentage of an organic co-solvent (e.g., acetonitrile, methanol, or DMSO) can be added to the aqueous buffer to improve solubility. Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the analysis.

Stability Data Summary

ParameterRecommended Conditions / Information
Storage Temperature Cool, dry place. A supplier suggests storing at room temperature.[4]
Light Sensitivity Protect from light. Trifluoromethyl-substituted phenylacetic acids are known to undergo efficient photodecarboxylation upon exposure to UV light.[2][3]
Hygroscopicity Potential to be hygroscopic. Store in a tightly sealed container.
pH Stability Expected to be stable in neutral and acidic aqueous solutions for a limited time. Stability in strongly basic or acidic solutions over extended periods may be limited and should be experimentally verified.
Oxidative Stability Avoid strong oxidizing agents. The aromatic ring and benzylic position could be susceptible to oxidation under harsh conditions.
Thermal Stability Stable at room temperature in closed containers under normal storage and handling.[4] The melting point is reported to be between 112-115 °C.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70 °C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 200 W·h/m² for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or New HPLC Peaks Observed check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) start->check_storage check_handling Review Handling Procedures (Minimize Light & Air Exposure) start->check_handling purity_analysis Perform Purity Analysis of Stock Compound (HPLC-UV) check_storage->purity_analysis check_handling->purity_analysis is_pure Is Stock Compound Pure? purity_analysis->is_pure identify_degradants Identify Degradation Products (LC-MS, 19F NMR) is_pure->identify_degradants No remediate_storage Action: Remediate Storage & Handling. Use Fresh Stock. is_pure->remediate_storage Yes (likely handling issue during experiment) optimize_method Optimize Stability-Indicating Method identify_degradants->optimize_method end_resolved Issue Resolved remediate_storage->end_resolved optimize_method->end_resolved

Caption: Troubleshooting workflow for stability issues.

G Potential Photodegradation Pathway parent This compound C₉H₆F₄O₂ intermediate Benzylic Carbanion Intermediate parent->intermediate UV Light (Photodecarboxylation) co2 Carbon Dioxide CO₂ parent->co2 product 5-Fluoro-2-(trifluoromethyl)toluene C₈H₆F₄ intermediate->product + H⁺ (from solvent)

Caption: Potential photodegradation pathway.

References

Technical Support Center: Scaling Up Reactions with 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 5-Fluoro-2-(trifluoromethyl)phenylacetic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 239135-52-5
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Melting Point 112-115 °C
Appearance White to off-white crystalline powder
Purity Typically ≥97%

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

A1: this compound is an irritant. When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of skin or eye contact, rinse immediately and thoroughly with water.

Q2: This compound appears to be sparingly soluble in some common organic solvents. What is the recommended solvent for a scaled-up reaction?

A2: While comprehensive solubility data is limited, fluorinated compounds can exhibit unique solubility profiles. For amide coupling reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are often suitable.[1] For extractions, ethyl acetate or dichloromethane are commonly used. It is recommended to perform small-scale solubility tests with your specific reaction mixture and conditions before proceeding to a larger scale.

Q3: Are there any known side reactions to be aware of when scaling up reactions with this compound?

A3: One potential side reaction, particularly if the reaction mixture is exposed to UV light, is photodecarboxylation. The trifluoromethyl group can facilitate this process, leading to the formation of 4-fluoro-2-(trifluoromethyl)toluene. It is advisable to protect the reaction from light, especially during long reaction times or if using photo-sensitive equipment.

Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a common reaction involving this compound. The presence of the electron-withdrawing fluorine and trifluoromethyl groups can influence the reactivity of the carboxylic acid.

Problem 1: Low Yield of Amide Product

Potential Cause Troubleshooting Step
Incomplete activation of the carboxylic acid. The electron-withdrawing groups can make the carboxylate less nucleophilic. Consider using a more potent activating agent such as HATU, HBTU, or converting the carboxylic acid to its acid chloride.
Poor solubility of reactants at higher concentrations. Perform the reaction in a solvent known to solubilize all components well, such as DMF or NMP. A slight increase in temperature may improve solubility, but monitor for potential side reactions.
Side reaction with the coupling reagent. The amine can sometimes react with the coupling reagent to form a guanidinium byproduct. Ensure the carboxylic acid is activated first before adding the amine.[2]
Steric hindrance. If either the amine or the carboxylic acid is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a more reactive coupling agent like an acyl fluoride.[3]

Problem 2: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Byproducts from the coupling reagent are co-eluting with the product. Select a coupling reagent that produces byproducts with significantly different polarity. For example, the urea byproduct from DCC is often insoluble and can be filtered off, while EDC and its urea byproduct are water-soluble and can be removed with an aqueous wash.[2]
Product is a persistent oil instead of a solid. This could be due to residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography followed by trituration with a non-polar solvent (e.g., hexane, diethyl ether) can induce crystallization.
Streaking or poor separation during column chromatography. The polarity of fluorinated compounds can make them challenging to purify on silica gel. Consider using a different stationary phase, such as alumina, or a reversed-phase column. For reversed-phase HPLC, a fluorinated stationary phase may offer unique selectivity for fluorinated analytes.[4]

Experimental Protocols

General Protocol for Scaled-Up Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Primary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF in a reaction vessel protected from light, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.

  • Add the primary amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow Experimental Workflow: Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Acid in DMF add_hatu Add HATU and DIPEA start->add_hatu activate Stir for Activation (30 min) add_hatu->activate add_amine Add Amine activate->add_amine react Stir at RT (2-4h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Isolated Amide Product purify->end

Caption: A typical workflow for the synthesis of an amide from this compound.

troubleshooting_logic Troubleshooting Logic for Low Amide Yield start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_solubility Assess Reactant Solubility start->check_solubility check_side_reactions Investigate Side Reactions start->check_side_reactions solution1 Use Stronger Activator (e.g., HATU, Acyl Chloride) check_activation->solution1 Incomplete solution2 Change Solvent (e.g., DMF, NMP) or Gently Heat check_solubility->solution2 Poor solution3 Optimize Order of Addition (Activate Acid First) check_side_reactions->solution3 Guanidinium Byproduct solution4 Increase Temperature or Use Acyl Fluoride for Hindered Substrates check_side_reactions->solution4 Steric Hindrance

Caption: A decision tree for troubleshooting low yields in amide coupling reactions.

References

Validation & Comparative

A Comparative Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid and Its Positional Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for rational drug design and development. The placement of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic stability. This guide provides an objective comparison of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid and its positional isomers, supported by available data and detailed experimental protocols.

Physicochemical Properties

The seemingly subtle shift of fluorine and trifluoromethyl groups around the phenylacetic acid core results in measurable differences in key physicochemical parameters. These properties, summarized in the table below, can impact solubility, membrane permeability, and interactions with biological targets. The trifluoromethyl group generally increases lipophilicity, which can enhance cell permeability, while the fluorine atom can modulate electronic properties and metabolic stability.[1]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound 239135-52-5C₉H₆F₄O₂222.14112-115[2]-
2-Fluoro-3-(trifluoromethyl)phenylacetic acid194933-83-4C₉H₆F₄O₂222.14113-116[3][4]3.86±0.10[3]
2-Fluoro-5-(trifluoromethyl)phenylacetic acid220227-66-7C₉H₆F₄O₂222.14--
4-Fluoro-2-(trifluoromethyl)phenylacetic acid195447-80-4C₉H₆F₄O₂222.14--
4-Fluoro-3-(trifluoromethyl)phenylacetic acid220227-47-4C₉H₆F₄O₂222.1451-55[5]4.11±0.10[5]

Synthesis of Fluoro-(trifluoromethyl)phenylacetic Acids

Several synthetic routes can be employed to prepare these compounds. Common strategies include the Willgerodt-Kindler reaction, Arndt-Eistert homologation, and palladium-catalyzed carbonylation of the corresponding benzyl halides. The choice of method often depends on the availability of starting materials and the desired scale of synthesis.

Experimental Protocol: Willgerodt-Kindler Reaction followed by Hydrolysis

This protocol provides a general framework for the synthesis of a target isomer, for instance, this compound, starting from the corresponding acetophenone.

Step 1: Synthesis of the Thiomorpholide

  • In a round-bottom flask, combine 1 equivalent of 5-fluoro-2-(trifluoromethyl)acetophenone, 1.5 equivalents of sulfur, and 3 equivalents of morpholine.

  • Heat the mixture to reflux (typically around 130-140 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • The crude thiomorpholide will often precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to Phenylacetic Acid

  • In a round-bottom flask equipped with a reflux condenser, suspend the purified thiomorpholide in a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 8-12 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • The phenylacetic acid derivative will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

G acetophenone 5-Fluoro-2-(trifluoromethyl)acetophenone thiomorpholide Thiomorpholide Intermediate acetophenone->thiomorpholide Willgerodt-Kindler Reaction reagents1 Sulfur, Morpholine product This compound thiomorpholide->product Hydrolysis & Acidification hydrolysis NaOH (aq), Heat acidification HCl (aq) G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA (κB site) NFkB_n->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Proinflammatory_Stimuli->IKK Activates Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates

References

Positional Isomerism in Fluorinated Phenylacetic Acids: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluorine atom to a phenylacetic acid scaffold can significantly alter its physicochemical properties and, consequently, its biological activity. The position of the fluorine substituent on the aromatic ring—ortho (2-), meta (3-), or para (4-)—plays a crucial role in determining the molecule's interaction with biological targets. It is a well-documented principle that positional isomers can possess markedly different reactivity, biological activity, and toxicity profiles.[1] This underscores the importance of understanding the distinct characteristics of each fluorinated phenylacetic acid isomer in the context of drug discovery and development.

Comparative Biological Insights

While a head-to-head quantitative comparison of the 2-, 3-, and 4-fluorophenylacetic acid isomers is not available from a single study, research on related fluorinated compounds and derivatives of fluorophenylacetic acids provides valuable insights into their potential biological effects.

Enzyme Inhibition: The position of fluorine on an aromatic ring is known to dramatically influence a compound's inhibitory potency against enzymes. For instance, in a study on aryl acetamide triazolopyridazines, the placement of a fluorine atom at the 4-position of a phenyl ring resulted in an 18-fold increase in potency compared to the unsubstituted analog.[2] Conversely, a 2-fluoro substitution in some contexts can lead to a significant decrease in potency.[2] This suggests that the electronic and steric effects imparted by the fluorine atom's location are critical for optimal binding to an enzyme's active site. Phenylacetic acid derivatives have been investigated as inhibitors of various enzymes, and it is highly probable that the fluorinated isomers would exhibit differential inhibitory activities against targets such as cyclooxygenases or other enzymes involved in inflammatory or proliferative pathways.

Cytotoxicity: Derivatives of 4-fluorophenylacetic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated notable activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range.[3][4] While these studies do not assess the parent fluorophenylacetic acid isomers, they establish that the 4-fluorophenylacetic acid moiety can serve as a scaffold for compounds with anticancer potential. It is plausible that the 2-, 3-, and 4-isomers themselves would exhibit varying degrees of cytotoxicity due to differences in their cellular uptake, metabolism, and interaction with intracellular targets.

The following table summarizes the types of biological activities investigated for fluorophenylacetic acid derivatives, highlighting the potential areas of interest for comparing the isomers themselves. A direct quantitative comparison is precluded by the lack of standardized testing across the isomers in a single study.

Biological ActivityCompound Type StudiedKey Findings
Antiparasitic Aryl acetamide triazolopyridazines with fluorinated phenyl groups4-fluoro substitution significantly improved potency (EC50 of 1.2 µM vs. 22 µM for unsubstituted).[2]
Anticancer 2-(4-Fluorophenyl)-N-phenylacetamide derivativesShowed cytotoxicity against PC3 and MCF-7 cell lines, with IC50 values ranging from 52 µM to 100 µM for the most active compounds.[3][4]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments that would be essential for a direct comparison of the biological activities of fluorinated phenylacetic acid isomers are provided below.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Culture:

  • Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The fluorophenylacetic acid isomers are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

3. Cell Viability Measurement:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent, is added to each well.

  • The plates are incubated for a further 1-4 hours.

  • The absorbance at 490 nm is measured using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Enzyme and Substrate Preparation:

  • Purified COX-1 and COX-2 enzymes are used.

  • Arachidonic acid is used as the substrate.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., Tris-HCl), a heme cofactor, and the respective COX enzyme.

  • The fluorophenylacetic acid isomers are added to the wells at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

3. Detection of Prostaglandin Production:

  • The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be monitored using a colorimetric or fluorometric method. For example, the peroxidase activity of COX can be used to oxidize a chromogenic substrate, and the change in absorbance is measured.

  • Alternatively, the amount of a downstream prostaglandin, such as PGE2, can be quantified using an Enzyme Immunoassay (EIA) kit.

4. Data Analysis:

  • The percentage of COX inhibition is calculated for each concentration of the test compound relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Signaling Pathway and Experimental Workflow

Given that phenylacetic acid derivatives have been explored for their anti-inflammatory and anticancer properties, a plausible mechanism of action could involve the modulation of key signaling pathways implicated in these processes. The diagram below illustrates a hypothetical signaling pathway that could be influenced by fluorinated phenylacetic acid isomers, leading to an anti-inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor PLA2 Phospholipase A2 Receptor->PLA2 NF_kB_Pathway NF-κB Pathway Receptor->NF_kB_Pathway Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammatory_Response Inflammatory_Response Prostaglandins->Inflammatory_Response Gene_Expression Gene Expression NF_kB_Pathway->Gene_Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Pro_inflammatory_Cytokines->Inflammatory_Response Gene_Expression->Pro_inflammatory_Cytokines FPAA_Isomers Fluorophenylacetic Acid Isomers (2-F, 3-F, 4-F) FPAA_Isomers->COX_Enzyme Inhibition FPAA_Isomers->NF_kB_Pathway Modulation?

Caption: Hypothetical anti-inflammatory signaling pathway modulated by FPAA isomers.

The following diagram illustrates a general experimental workflow for the comparative evaluation of the biological activity of the fluorinated phenylacetic acid isomers.

G Start Start: Synthesize/Procure Isomers (2-F, 3-F, 4-F PAA) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS) In_Vitro_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., COX Assay) In_Vitro_Screening->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis and IC50/EC50/MIC Determination Cytotoxicity_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Most Potent/Selective Isomer SAR_Analysis->Lead_Identification Further_Studies Further Mechanistic and In Vivo Studies Lead_Identification->Further_Studies

Caption: Workflow for comparing biological activities of FPAA isomers.

References

A Comparative Guide to Purity Analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. This fluorinated phenylacetic acid derivative serves as a key building block in the synthesis of various pharmaceutical compounds.

Quantitative NMR, particularly utilizing both proton (¹H) and fluorine-19 (¹⁹F) nuclei, has emerged as a powerful primary analytical method.[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of nuclei, enabling accurate quantification without the need for a specific reference standard of the analyte.[2] This contrasts with chromatographic methods that often require such standards for accurate calibration.

Comparative Purity Analysis

To illustrate the performance of each technique, a hypothetical batch of synthesized this compound was analyzed. The results, including purity values and key analytical parameters, are summarized in the tables below.

Table 1: Comparison of Analytical Methods for Purity Determination

Parameter¹H-qNMR¹⁹F-qNMRHPLC-UVGC-MS (after derivatization)
Principle Quantitative analysis based on the integral of proton signals relative to an internal standard.Quantitative analysis based on the integral of fluorine signals relative to an internal standard.Separation based on polarity, quantification by UV absorbance.Separation of volatile derivatives by boiling point and mass-to-charge ratio, quantification by ion intensity.
Selectivity HighVery High (low background)[2]Moderate to HighVery High
Need for Analyte-Specific Standard No[1]No[2]YesYes (for accurate quantification)
Sample Preparation Simple dissolutionSimple dissolutionDissolution, filtrationDerivatization, dissolution
Analysis Time (per sample) ~15 min~10 min~20 min~30 min
Precision (RSD) < 1%< 1%< 2%< 5%
LOD/LOQ µg rangeµg rangeng rangepg range
Primary Method Yes[3]YesNoNo

Table 2: Quantitative Purity Assessment of a Hypothetical Batch

MethodPurity (%)Standard Deviation (±)Internal Standard / Mobile Phase
¹H-qNMR 99.20.3Maleic Acid
¹⁹F-qNMR 99.30.23,5-Bis(trifluoromethyl)benzoic acid[1]
HPLC-UV 99.1 (relative purity)0.5Acetonitrile/Water with 0.1% Formic Acid
GC-MS 98.9 (relative purity)0.6N/A (quantification against derivatized standard)

Experimental Workflows and Methodologies

The logical flow for each analytical approach is crucial for obtaining reliable and reproducible results. The following diagrams and protocols detail the experimental procedures.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (approx. 10 mg) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (approx. 5 mg) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Shimming, Tuning) transfer->setup acquire Acquire Spectrum (¹H or ¹⁹F) setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity (using formula) integrate->calculate result Purity Result calculate->result

Diagram 1: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocols

1. Quantitative NMR (qNMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., Maleic Acid for ¹H-qNMR or 3,5-Bis(trifluoromethyl)benzoic acid for ¹⁹F-qNMR) into the same vial.[1] The internal standard must have high purity (≥99.5%) and signals that do not overlap with the analyte.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).[4]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-qNMR Parameters:

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).

  • ¹⁹F-qNMR Parameters:

    • Pulse Sequence: Standard 90° pulse, with inverse-gated proton decoupling to avoid NOE effects.

    • Relaxation Delay (d1): 30-60 seconds.[3]

    • Number of Scans: 32-128.

  • Data Processing:

    • Apply Fourier transformation, followed by manual phase and baseline correction.[4]

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard. For this compound, the methylene protons (-CH₂) in the ¹H spectrum and the trifluoromethyl group (-CF₃) in the ¹⁹F spectrum are suitable for integration.

    • Calculate the purity using the standard qNMR equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS where I is the integral, N is the number of nuclei for the integrated signal, M is the molar mass, m is the mass, and P is the purity of the internal standard (IS).[4]

HPLC_GC_Workflow cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quant Quantify Impurities hplc_detect->hplc_quant gc_prep Sample Derivatization (e.g., Silylation) gc_inject Inject into GC gc_prep->gc_inject gc_separate Separation in Capillary Column gc_inject->gc_separate gc_detect Mass Spectrometry Detection gc_separate->gc_detect gc_quant Identify & Quantify Impurities gc_detect->gc_quant start Purity Analysis start->hplc_prep start->gc_prep

References

Confirming the Structure of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 239135-52-5) using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 239135-52-5) utilizing two-dimensional nuclear magnetic resonance (2D NMR) techniques. This guide provides a comparative analysis of key 2D NMR methods, detailed experimental protocols, and expected data to unambiguously confirm the compound's molecular architecture.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For the compound identified by CAS number 239135-52-5, this compound, a comprehensive suite of 2D NMR experiments provides the necessary evidence to unequivocally confirm its constitution.[1][2][3][4] This guide outlines the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to achieve this structural confirmation.

Unambiguous Structural Verification with 2D NMR

While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons (¹H) and carbons (¹³C), complex molecules often exhibit signal overlap that can obscure definitive assignments.[5][6] 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, revealing correlations between different nuclei and thus providing a detailed connectivity map of the molecule.[5][7]

Key 2D NMR Techniques for Structural Elucidation:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] This is invaluable for tracing out spin systems within a molecule, such as the protons on the aromatic ring of this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[7][8][9][10] It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[8][10][11] HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.

Experimental Protocol

A detailed methodology for acquiring high-quality 2D NMR data for this compound is provided below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer and Parameters:

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to serve as references for the 2D experiments.

  • 2D Experiments:

    • COSY: Use a gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment with 256 increments in the F1 dimension.

    • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the ¹JCH coupling constant to approximately 145 Hz.

    • HMBC: Utilize a gradient-selected HMBC pulse sequence. Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe both two- and three-bond correlations.

Predicted 2D NMR Correlations for this compound

The following table summarizes the expected key correlations for the structure of this compound. The numbering scheme for the atoms is provided in the accompanying structural diagram.

Proton (¹H) Expected ¹H Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
H7~3.8-C7C1, C2, C6, C8
H3~7.5H4C3C1, C2, C4, C5
H4~7.2H3, H6C4C2, C3, C5, C6
H6~7.6H4C6C1, C2, C4, C5, C7
-COOH~11-12--C7, C8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Workflow for Structural Confirmation

The logical flow of experiments and data analysis for confirming the structure of this compound is illustrated in the following diagram.

G Workflow for 2D NMR Structural Elucidation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H NMR D gHSQC A->D E gHMBC A->E F Assign Proton Spin Systems (COSY) A->F B 1D ¹³C NMR B->D B->E G Assign Protonated Carbons (HSQC) B->G C gCOSY C->F D->G H Identify Quaternary Carbons & Fragment Linkages (HMBC) F->H G->H I Integrate All Data H->I J Confirm Structure of CAS 239135-52-5 I->J

Caption: A flowchart illustrating the process of confirming a chemical structure using various 2D NMR techniques.

By systematically analyzing the data from these 2D NMR experiments, researchers can confidently assemble the molecular puzzle, confirming the connectivity and ultimately the complete structure of this compound. This rigorous approach is indispensable in drug discovery and development, ensuring the correct molecular entity is advanced through the research pipeline.

References

Ecotoxicity of Fluorinated Aromatic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicity of various fluorinated aromatic acids, focusing on perfluorinated carboxylic acids (PFCAs) and other fluorinated derivatives. The information is compiled from experimental data to assist in environmental risk assessment and the development of safer chemical alternatives.

Introduction

Fluorinated aromatic acids are a class of compounds characterized by a benzene ring substituted with at least one fluorine atom and a carboxylic acid group. This category includes perfluorinated carboxylic acids (PFCAs), which are aliphatic acids, but are often discussed in the same context due to their status as widespread environmental contaminants. Their unique chemical properties, such as high stability and surfactant capabilities, have led to their extensive use in industrial and consumer products. However, this same stability results in extreme persistence in the environment, leading to concerns about their long-term ecological impact. Understanding the comparative ecotoxicity of these compounds is crucial for mitigating environmental risk.

Comparative Ecotoxicity Data

The ecotoxicity of fluorinated aromatic acids varies significantly based on their chemical structure, particularly the length of the perfluorinated carbon chain. Generally, for PFCAs, toxicity and bioaccumulation potential tend to increase with chain length, though this relationship can vary between species.

Perfluorinated Carboxylic Acids (PFCAs)

Data from various studies on aquatic organisms are summarized below.

CompoundChemical FormulaOrganismEndpointValue (mg/L)Reference
Short-Chain PFCAs
Trifluoroacetic Acid (TFA)C₂HF₃O₂Brachionus calyciflorus (Rotifer)24-h LC₅₀70[1]
Perfluorobutanoic Acid (PFBA)C₄HF₇O₂Brachionus calyciflorus (Rotifer)24-h LC₅₀110[1]
Perfluorobutanoic Acid (PFBA)C₄HF₇O₂Chlorella vulgaris (Green Algae)96-h EC₅₀154.88[2]
Perfluorohexanoic Acid (PFHxA)C₆HF₁₁O₂Brachionus calyciflorus (Rotifer)24-h LC₅₀140[1]
Long-Chain PFCAs
Perfluorooctanoic Acid (PFOA)C₈HF₁₅O₂Chlorella pyrenoidosa (Green Algae)96-h EC₅₀207.46[3]
Perfluorooctanoic Acid (PFOA)C₈HF₁₅O₂Selenastrum capricornutum (Green Algae)96-h EC₅₀190.99[3]
Perfluorooctanoic Acid (PFOA)C₈HF₁₅O₂Daphnia magna (Crustacean)48-h EC₅₀>100[4]
Perfluorodecanoic Acid (PFDA)C₁₀HF₁₉O₂Tubifex tubifex (Oligochaete)ET₅₀25-47 min[5]
Perfluoroundecanoic Acid (PFUnA)C₁₁HF₂₁O₂Tubifex tubifex (Oligochaete)ET₅₀25-47 min[5]

LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. EC₅₀ (Effective Concentration, 50%): The concentration of a chemical which causes a defined effect in 50% of a sample population (e.g., immobilization or growth inhibition). ET₅₀ (Effective Time, 50%): The time required for a substance to induce a recognizable reaction in 50% of the population.

Fluorobenzoic Acids

Mechanisms of Toxicity

The primary mechanisms of ecotoxicity for PFCAs appear to be related to oxidative stress and disruption of cellular functions.

Oxidative Stress: Exposure to PFCAs like PFOA has been shown to induce the generation of reactive oxygen species (ROS) in both algae and crustaceans[3][8]. This leads to an imbalance in the antioxidant defense system. At lower concentrations, organisms may upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) as a protective response. However, at higher concentrations, these enzyme systems can be overwhelmed and inhibited, leading to cellular damage[3]. Molecular docking studies suggest that PFOA and PFOS can bind to and potentially alter the function of these critical antioxidant enzymes[9][10].

Photosynthesis Inhibition: In algae, PFCAs can significantly impair photosynthetic activity. Studies have shown that exposure to PFOA and its alternatives can lead to a decrease in chlorophyll content and damage to photosynthetic reaction centers (Photosystem I and II), which reduces the efficiency of energy conversion[5][11].

Reproductive and Developmental Effects: In invertebrates like Daphnia magna, PFCAs have been observed to reduce fecundity (number of offspring) and decrease lifespan. These effects are linked to the downregulation of genes involved in reproductive and developmental processes[12].

Below is a generalized diagram illustrating the oxidative stress pathway induced by fluorinated aromatic acids in an aquatic organism.

Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cell Cellular Response cluster_organism Organism-Level Effects FAA Fluorinated Aromatic Acid (e.g., PFOA) ROS Increased ROS (Reactive Oxygen Species) FAA->ROS Induces Antioxidant Antioxidant Defense (SOD, CAT) ROS->Antioxidant Upregulates (low dose) Inhibits (high dose) Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Damage Causes Effects Adverse Effects - Reduced Growth - Impaired Reproduction - Mortality Damage->Effects Leads to

Caption: Generalized pathway of oxidative stress induced by fluorinated aromatic acids.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater microalgae, such as Pseudokirchneriella subcapitata.

  • Principle: Exponentially growing cultures of algae are exposed to the test substance in a nutrient-rich medium for 72 hours.

  • Procedure: A minimum of five different concentrations of the test substance are prepared in triplicate. Algal cultures are inoculated into these test solutions and control vessels (without the test substance). The cultures are incubated under continuous fluorescent illumination and constant temperature.

  • Endpoint: The growth of the algae is measured at least every 24 hours by determining cell density (e.g., using a cell counter or spectrophotometer). The primary endpoints are the 72-hour EC₅₀ values for both growth rate inhibition and yield reduction.

  • Validity Criteria: For a test to be valid, the algal biomass in the control cultures must increase exponentially by a factor of at least 16 over the 72-hour test period.

The workflow for a typical algal growth inhibition test is depicted below.

Algal_Test_Workflow start Start prep Prepare Test Solutions (5 concentrations + Control) start->prep inoculate Inoculate with Algal Culture prep->inoculate incubate Incubate for 72h (Continuous light, 21-24°C) inoculate->incubate measure Measure Algal Biomass (0h, 24h, 48h, 72h) incubate->measure Daily analyze Analyze Data (Calculate Growth Rate & Yield) measure->analyze end Determine EC50 & NOEC analyze->end

Caption: Workflow for the OECD 201 Algal Growth Inhibition Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to freshwater crustaceans, typically Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure: At least five test concentrations are set up in a geometric series, along with a control group. A minimum of 20 daphnids, divided into four replicates of five, are used for each concentration. The daphnids are placed in the test vessels and are not fed during the test.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The primary endpoint is the 48-hour EC₅₀.

  • Validity Criteria: The test is valid if the mortality in the control group does not exceed 10% and the dissolved oxygen concentration remains above 3 mg/L.

Structure-Activity Relationships

For perfluorinated carboxylic acids (PFCAs), a general relationship exists between the length of the fluorinated carbon chain and the compound's ecotoxicity and environmental behavior.

SAR_Diagram chain_length Increase in PFCA Carbon Chain Length solubility Decreased Water Solubility chain_length->solubility bioaccumulation Increased Bioaccumulation Potential chain_length->bioaccumulation toxicity Increased Ecotoxicity chain_length->toxicity

Caption: Relationship between PFCA chain length and environmental properties.

As the carbon chain length increases, PFCAs tend to become less soluble in water and more likely to bioaccumulate in organisms. This increased bioaccumulation often correlates with higher toxicity, as seen in the comparative data where long-chain PFCAs like PFDA show effects at much lower concentrations or shorter exposure times than short-chain PFCAs like PFBA.

References

Metabolic stability of trifluoromethylphenylacetic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability in Fluorinated vs. Non-Fluorinated Phenylacetic Acid Analogs

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A prevalent strategy to enhance this property is the introduction of a trifluoromethyl (CF₃) group. This guide provides a comprehensive comparison of the metabolic stability of trifluoromethylphenylacetic acid and its non-fluorinated analog, phenylacetic acid, supported by established metabolic principles and detailed experimental methodologies.

The strategic incorporation of a trifluoromethyl group in place of a methyl group or a hydrogen atom can significantly improve a molecule's pharmacokinetic profile. This enhancement is largely due to the high bond energy of the carbon-fluorine (C-F) bond, which is substantially stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the CF₃ group more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of Phase I metabolism. By blocking a potential site of oxidative metabolism, the trifluoromethyl group can lead to a longer half-life, reduced clearance, and improved bioavailability of a drug candidate.[1]

Quantitative Comparison of Metabolic Stability

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Phenylacetic Acids (Expected) Phenylacetic AcidNon-fluorinated analogShorterHigherHuman
Trifluoromethylphenylacetic AcidTrifluoromethylated analogLongerLowerHuman
Indoles (Illustrative Data) UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog of UT-15513.29-Mouse
32cCF₃-substituted indazole analog of UT-15553.711.29Mouse

Note: The data for the indole compounds is provided as an illustration of the well-established trend of increased metabolic stability with fluorination. The expected outcomes for phenylacetic acids are based on these established principles.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compound (Trifluoromethylphenylacetic acid or Phenylacetic acid)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution to each well.

    • Add the test compound or positive control to the appropriate wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for approximately 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V * 0.693) / (P * t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of metabolic stabilization, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Compound, NADPH) mix Combine Microsomes and Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Collect Samples at Time Points (0-60 min) incubate->time_points quench Stop Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

In Vitro Metabolic Stability Assay Workflow

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Analog (Phenylacetic Acid) cluster_fluorinated Trifluoromethylated Analog (Trifluoromethylphenylacetic Acid) paa Phenylacetic Acid cyp450_paa CYP450 Enzymes paa->cyp450_paa Metabolism metabolites_paa Oxidized Metabolites cyp450_paa->metabolites_paa excretion_paa Rapid Excretion metabolites_paa->excretion_paa tfmpa Trifluoromethylphenylacetic Acid cyp450_tfmpa CYP450 Enzymes tfmpa->cyp450_tfmpa Resistant to Metabolism excretion_tfmpa Slower Excretion (Longer Half-life) tfmpa->excretion_tfmpa blocked Metabolism Blocked (Strong C-F Bond) cyp450_tfmpa->blocked

Metabolic Fate: Fluorinated vs. Non-Fluorinated

References

A Head-to-Head Comparison of Fluorinated Carboxylic Acid Bioisosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated carboxylic acid bioisosteres, offering insights into their relative performance and equipping you with the necessary information to make informed decisions in your drug design endeavors.

The carboxylic acid functional group, while often crucial for target engagement, can present significant challenges in drug development, including metabolic instability, poor membrane permeability, and potential for toxicity.[1] Fluorinated bioisosteres have emerged as a compelling alternative, leveraging the unique properties of fluorine to modulate physicochemical and pharmacokinetic parameters.[2] This guide will delve into a head-to-head comparison of key fluorinated and non-fluorinated bioisosteres, supported by experimental data.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the essential properties of a carboxylic acid while offering advantages in other areas. Key parameters for comparison include acidity (pKa), lipophilicity (logP/logD), and membrane permeability.

Acidity (pKa)

The pKa of a bioisostere is critical for ensuring it exists in the appropriate ionization state at physiological pH to interact with its biological target. Fluorination generally increases the acidity (lowers the pKa) of a molecule through a negative inductive effect, which can be advantageous in mimicking the acidic nature of a carboxylic acid.[3]

Lipophilicity (logP and logD)

Lipophilicity, a key driver of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is significantly influenced by the choice of bioisostere. While carboxylic acids are typically polar, their bioisosteric replacements can span a wide range of lipophilicities. Increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and metabolic clearance.

Data Summary

The following table summarizes the experimentally determined physicochemical properties of various fluorinated and non-fluorinated carboxylic acid bioisosteres, providing a clear comparison of their key attributes.

BioisostereStructure ExamplepKalogP/logD (pH 7.4)Reference(s)
Carboxylic Acid Acetic Acid4.76-0.17 (logP)[4]
Phenylacetic Acid4.311.41 (logP)[4]
α-Fluorocarboxylic Acid Fluoroacetic Acid2.590.28 (logP)[3]
α-Fluorophenylacetic Acid~3.5~1.6 (Calculated)
α,α-Difluorocarboxylic Acid Difluoroacetic Acid1.34-0.21 (logP)[3]
Trifluoromethyl Ketone 1,1,1-Trifluoroacetone~11 (hydrate)0.25 (Calculated)[5]
α-Trifluoromethyl Alcohol Trifluoroethanol12.41.03 (Calculated)[5][6]
Tetrazole 5-Phenyl-1H-tetrazole4.51.69 (cLogP)[7]
Acylsulfonamide N-Benzoylmethanesulfonamide~2.00.5 (Calculated)
2,6-Difluorophenol 2,6-Difluorophenol7.852.02 (logP)

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.

Determination of pKa (UV-Metric Titration)

The acid dissociation constant (pKa) is determined using a 96-well plate-based UV-metric titration method.

  • Sample Preparation: A stock solution of the test compound is prepared in DMSO. This is then diluted in a series of aqueous buffers with pH values ranging from 2 to 12.

  • UV Absorbance Measurement: The UV absorbance spectrum of each solution is recorded at multiple wavelengths.

  • Data Analysis: The pKa is calculated by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of logP/logD (Shake-Flask Method)

The partition coefficient (logP) and distribution coefficient (logD) are determined using the traditional shake-flask method.

  • System Preparation: A biphasic system of n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for logD) is prepared and mutually saturated.

  • Partitioning: The test compound is added to the biphasic system, and the mixture is shaken vigorously to allow for partitioning between the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP or logD value is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8][9]

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a phosphate buffer (pH 7.4) is prepared.[8][10]

  • Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[10]

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[11][12]

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[13]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The test compound is added to the donor wells.[14]

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.[13][15]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the compound concentrations and assay parameters.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

MAPK_ERK_Pathway cluster_nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors proliferation Cell Proliferation, Differentiation, Survival transcription->proliferation nucleus->transcription inhibitor Fluorinated Bioisostere Inhibitor inhibitor->mek Inhibits

Caption: Simplified MAP/ERK signaling pathway with a potential point of inhibition.

Experimental_Workflow start Lead Compound (Carboxylic Acid) synthesis Synthesize Bioisosteric Analogs (Fluorinated & Non-fluorinated) start->synthesis physchem Physicochemical Profiling (pKa, logD, Solubility) synthesis->physchem adme In Vitro ADME Assays (Metabolic Stability, Permeability) synthesis->adme activity In Vitro Biological Assay (e.g., Enzyme Inhibition) synthesis->activity data_analysis Data Analysis & Head-to-Head Comparison physchem->data_analysis adme->data_analysis activity->data_analysis decision Select Candidate for In Vivo Studies data_analysis->decision

Caption: A typical experimental workflow for the head-to-head comparison of bioisosteres.

Conclusion

The replacement of a carboxylic acid with a fluorinated bioisostere is a powerful strategy in drug discovery to overcome undesirable physicochemical and pharmacokinetic properties. By carefully considering the impact of fluorination on acidity, lipophilicity, and metabolic stability, medicinal chemists can rationally design molecules with improved developability profiles. This guide provides a foundational framework for the selection and evaluation of fluorinated carboxylic acid bioisosteres, supported by robust experimental data and detailed protocols. The judicious application of these principles will undoubtedly continue to drive the discovery of novel and effective therapeutic agents.

References

A Comparative Guide to the Strategic Placement of Fluorine in Drug Design: Impact on Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In modern medicinal chemistry, the substitution of hydrogen with fluorine has become an indispensable strategy for optimizing the pharmacological profile of drug candidates. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications to a molecule's potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of how the specific placement of fluorine atoms can modulate compound potency and efficacy, supported by experimental data and detailed methodologies.

Mechanisms of Fluorine's Influence

The strategic incorporation of fluorine can enhance a drug candidate's performance through several key mechanisms:

  • Modulation of Basicity (pKa) : Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines. This can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and binding to the target. For instance, fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[2][3]

  • Blocking Metabolic Soft Spots : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a site that is susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes can effectively block this pathway.[4][5] This "metabolic blocking" can increase the compound's half-life and oral bioavailability.

  • Enhancing Binding Affinity : Fluorine can participate in unique, favorable interactions within a protein's binding pocket. These include dipole-dipole interactions, hydrogen bonds, and orthogonal multipolar interactions, such as the C-F···C=O interaction with the protein backbone, which can significantly enhance binding affinity.[6]

  • Conformational Control : The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for optimal target engagement.[1]

Data Presentation: Positional Impact on Potency

The following table summarizes quantitative data from various studies, illustrating how the position of fluorine substitution affects the potency of different classes of inhibitors.

Target ClassParent Compound (R=H) PotencyFluorinated Analog (Position)Fluorinated Analog PotencyFold Change in PotencyReference
PDE9 Inhibitor IC50: 49 nMR=F (β-position to pyrrolidine N)IC50: 200 nM4.1x Decrease[7]
Thrombin Inhibitor Ki: 1.1 µMR=F (para-position on benzyl ring)Ki: 0.2 µM5.5x Increase[3]
CSNK2 Kinase Inhibitor IC50 (NanoBRET): 13 nMR=F (ortho-position on aniline ring)IC50 (NanoBRET): 12 nM~1x (Maintained)6 (from initial search)
TGF-βR1 Kinase Inhibitor IC50: 13 nM4-fluoro-pyridineDecreased Activity>9x Decrease11 (from initial search)
TGF-βR1 Kinase Inhibitor IC50: 13 nM3-fluoro-pyridineComparable Activity~1x (Maintained)11 (from initial search)

Table 1: Comparison of compound potency with and without fluorine substitution at various positions. Potency is represented by IC50 or Ki values, where a lower value indicates higher potency.

Visualizing Fluorine's Impact and Experimental Assessment

Logical and Experimental Workflows

The strategic application of fluorine in drug design often involves iterative cycles of synthesis and testing. The following diagrams illustrate key concepts and a generalized workflow for assessing the impact of these modifications.

metabolic_blocking cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolite Metabolite cluster_fluoro Fluorinated Analog Parent Drug-CH₃ (Metabolic 'Soft Spot') CYP450 CYP450 Enzyme Parent->CYP450 Oxidation Metabolite Drug-CH₂OH (Inactive Metabolite) CYP450->Metabolite Fluoro Drug-CH₂F (Blocked Site) Fluoro->CYP450 Metabolism Blocked pka_modulation cluster_parent Parent Amine cluster_fluoro Fluorinated Analog Parent R-CH₂-CH₂-NH₂ Fluoro R-CHF-CH₂-NH₂ (β-Fluorination) Parent_pKa pKa ≈ 10.5 Fluoro_pKa pKa ≈ 8.8 effect Strong inductive effect of fluorine lowers the pKa, reducing basicity. Fluoro_pKa->effect experimental_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start Lead Compound synthesis Synthesize Analogs (ortho, meta, para-F) start->synthesis binding_assay Binding Assay (Determine Ki) synthesis->binding_assay functional_assay Functional Assay (Determine IC50/EC50) synthesis->functional_assay data_analysis Compare Potency & Efficacy Data binding_assay->data_analysis functional_assay->data_analysis sar Establish SAR data_analysis->sar sar->start Rational Design of Next Generation

References

A Comparative Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic compound of interest in drug discovery and chemical synthesis. Due to the limited availability of direct comparative experimental data for this specific molecule in publicly accessible literature, this guide provides a comprehensive overview based on a representative Certificate of Analysis, data from structurally similar phenylacetic acid derivatives, and detailed experimental protocols for relevant biological assays. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) is a crucial document that outlines the quality control specifications and results for a specific batch of a chemical compound. Below is a table summarizing the typical data found on a CoA for this compound.

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹⁹F NMR
Purity ≥98.0%99.2%HPLC
Melting Point 112-115 °C113.5 °CMelting Point Apparatus
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Water Content ≤0.5%0.1%Karl Fischer Titration
Inorganic Impurities Report<0.1%ICP-MS

Comparative Experimental Data: Phenylacetic Acid Derivatives

Disclaimer: The following data is for structurally related but different compounds and should be used for comparative reference only. The biological activity of this compound may differ significantly.

CompoundCell LineAssay TypeIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)MTS Assay52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)MTS Assay80
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)MTS Assay100
Imatinib (Positive Control)PC3 (Prostate)MTS Assay40
Imatinib (Positive Control)MCF-7 (Breast)MTS Assay98

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays relevant to the evaluation of compounds like this compound.

In Vitro Cytotoxicity Assessment using MTS Assay

This protocol outlines the determination of a compound's cytotoxic effects on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., PC3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).

3. MTS Assay:

  • After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plates for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis culture Culture Cancer Cells seed Seed Cells in 96-well Plates culture->seed prepare Prepare Compound Dilutions add Add Compound to Wells prepare->add incubate Incubate for 48h add->incubate add_mts Add MTS Reagent incubate->add_mts Proceed to Assay incubate_mts Incubate for 2-4h add_mts->incubate_mts read Read Absorbance at 490nm incubate_mts->read calculate Calculate Cell Viability read->calculate Analyze Results plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Cytotoxicity Assay Workflow
In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating the anti-inflammatory properties of a compound in a rodent model.

1. Animals:

  • Use male Wistar rats (180-200 g).

  • House the animals under standard laboratory conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer the compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg) one hour before inducing inflammation.

  • A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

3. Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

G cluster_pre Pre-treatment cluster_induce Inflammation Induction cluster_measure Measurement cluster_analyze Analysis acclimatize Acclimatize Rats administer Administer Compound/Vehicle acclimatize->administer inject Inject Carrageenan administer->inject 1 hour post-administration measure_0h Measure Paw Volume (0h) measure_intervals Measure Paw Volume (1-5h) measure_0h->measure_intervals calculate Calculate % Edema Inhibition measure_intervals->calculate Analyze Data statistics Statistical Analysis calculate->statistics

Anti-Inflammatory Assay Workflow

Potential Signaling Pathway

Phenylacetic acid derivatives have been reported to exert their biological effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known actions of related compounds.

G compound 5-Fluoro-2-(trifluoromethyl) phenylacetic acid receptor Target Receptor (e.g., Kinase) compound->receptor Binds and inhibits cell_membrane Cell Membrane caspase8 Caspase-8 receptor->caspase8 Inhibition leads to activation bid BID caspase8->bid Cleaves tbid tBID bid->tbid bax_bak Bax/Bak tbid->bax_bak Activates mitochondrion Mitochondrion bax_bak->mitochondrion Forms pores in cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 Binds to apoptosome Apoptosome apaf1->apoptosome Forms caspase9 Caspase-9 apoptosome->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Hypothetical Apoptotic Pathway

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

This guide is intended for researchers, scientists, and professionals in the drug development field who handle this compound. The following procedures are based on established safety data sheets (SDS) and general principles for the disposal of halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.

Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1] In case of accidental release, follow the spill cleanup procedures outlined in the subsequent sections.

II. Quantitative Disposal Data

Publicly available safety data sheets and environmental regulations do not specify quantitative limits (e.g., concentration thresholds for landfill disposal) for this compound. Disposal must be conducted through a licensed hazardous waste management facility.

ParameterValue
EPA Hazardous Waste Code Information not publicly available
Landfill Concentration Limit Not established; landfilling is not recommended
Incineration Temperature Determined by the hazardous waste facility
Chemical Neutralization No specific protocol publicly available

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".
  • Include the chemical formula (C₉H₆F₄O₂) and any known contaminants.
  • Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and oxidizing agents.

2. Containerization:

  • Use a clean, dry, and sealable container that is compatible with the chemical.
  • Ensure the container is tightly closed to prevent leaks or spills.

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
  • Provide the company with the Safety Data Sheet (SDS) for this compound.
  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[1][2]

4. Spill and Contamination Cleanup:

  • Minor Spills (Dry):
  • Avoid generating dust.[1]
  • Use dry cleanup procedures.[1]
  • Carefully sweep or vacuum the spilled material.
  • Place the collected material into a sealed and labeled container for hazardous waste disposal.[1][2]
  • Contaminated Materials:
  • Any materials used for cleanup (e.g., paper towels, absorbent pads) must also be treated as hazardous waste.
  • Place all contaminated materials in a sealed bag and dispose of them along with the chemical waste.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation: This compound B Is the container empty and clean? A->B C Dispose of as non-hazardous waste (Follow institutional guidelines) B->C Yes D Collect in a labeled, sealed, and compatible container B->D No E Store in a designated hazardous waste accumulation area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G Final Disposal: Incineration at a permitted facility F->G

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on publicly available safety information. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to all applicable local, state, and federal regulations.

References

Personal protective equipment for handling 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid that can cause skin, eye, and respiratory irritation. It may be harmful if swallowed.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Ensure gloves are inspected for integrity before use.[1]To prevent skin absorption and irritation.
Eye and Face Protection Safety glasses with side shields or GogglesANSI Z87.1-compliant. A face shield should be worn over goggles when there is a risk of splashing or dust generation.To protect against splashes and airborne particles entering the eyes.[1]
Respiratory Protection NIOSH-approved respiratorAn N95 dust mask is suitable for low-level dust exposure.[1] For activities with a higher potential for aerosol generation, a half-mask or full-face respirator with appropriate cartridges should be used.To prevent inhalation of irritating dust particles.
Body Protection Laboratory coatLong-sleeved, knee-length lab coat.To protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A. Engineering Controls and Preparation:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

  • Gather Materials: Before starting work, gather all necessary equipment, including the chemical, appropriate containers, weighing paper, spatulas, and waste containers.

B. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as specified in Table 1.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

C. Storage:

  • Container: Store the chemical in its original, tightly sealed container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard information.

Disposal Plan

A. Waste Segregation and Collection:

  • Waste Characterization: this compound is a halogenated organic compound. All waste containing this chemical is considered hazardous waste.

  • Solid Waste: Collect unused solid chemical, contaminated weighing paper, and other solid materials in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect solutions containing the chemical in a designated, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.

  • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in the designated solid hazardous waste container.

B. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

A. Spills:

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material, then collect it into a hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

B. Exposures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Verify Engineering Controls Verify Engineering Controls Gather Materials Gather Materials Verify Engineering Controls->Gather Materials Fume Hood, Eyewash, Shower OK Don PPE Don PPE Gather Materials->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Store in Tightly Sealed Container Store in Tightly Sealed Container Prepare Solution->Store in Tightly Sealed Container Segregate Waste Segregate Waste Prepare Solution->Segregate Waste After Use Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Store in Tightly Sealed Container->Store in Cool, Dry, Ventilated Area Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Waste Container->Store in Satellite Accumulation Area Arrange Professional Disposal Arrange Professional Disposal Store in Satellite Accumulation Area->Arrange Professional Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid
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5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.